N-Boc-3-aminophenylacetic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-6-4-5-9(7-10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLDALVJLSFYMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375440 | |
| Record name | N-Boc-3-aminophenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123036-51-1 | |
| Record name | N-Boc-3-aminophenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-3-aminophenylacetic acid, a key building block in the development of various pharmaceuticals. This document details the experimental protocol for its preparation and outlines the analytical methods for its characterization, presenting key data in a structured format for ease of reference.
Introduction
This compound (tert-butyl (3-(carboxymethyl)phenyl)carbamate) is a derivative of 3-aminophenylacetic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is crucial in multi-step organic synthesis, particularly in peptide synthesis and the development of novel therapeutic agents, as it prevents the reactive amino group from participating in unintended side reactions. The presence of the phenylacetic acid moiety makes it a valuable precursor for compounds with potential applications in neuroscience and as anti-inflammatory agents.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is introduced to protect the amino functionality.
Experimental Protocol
The following protocol is a widely adopted method for the synthesis of this compound.[1]
Materials:
-
3-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution (dilute)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 3-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium carbonate (1 equivalent) to the cooled reaction mixture.
-
To this stirring solution, add di-tert-butyl dicarbonate (1.1 equivalents) in one portion.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours.
-
After the reaction is complete, remove the dioxane by distillation under reduced pressure.
-
Cool the remaining aqueous layer and overlay it with ethyl acetate.
-
Acidify the aqueous layer to a pH of 4 by the dropwise addition of a dilute potassium bisulfate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to afford this compound as a white solid.[1]
A typical yield for this reaction is approximately 85%.[1]
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₇NO₄ |
| Molecular Weight | 251.28 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Melting Point | 100-102 °C[1] |
| Solubility | Soluble in ethyl acetate, methanol |
| Storage Temperature | 2-8 °C[1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | Doublet | 2H | Aromatic CH |
| 7.20 | Doublet | 2H | Aromatic CH |
| 6.56 | Broad Singlet | 1H | NH |
| 3.59 | Singlet | 2H | CH₂ (acetic acid) |
| 1.50 | Singlet | 9H | C(CH₃)₃ (Boc) |
| Solvent: CDCl₃, Frequency: 300 MHz[1] |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~175-178 | C=O (Carboxylic acid) |
| ~152-154 | C=O (Boc) |
| ~138-140 | Aromatic C-N |
| ~134-136 | Aromatic C-CH₂ |
| ~128-130 | Aromatic CH |
| ~118-122 | Aromatic CH |
| ~80-82 | C (CH₃)₃ (Boc) |
| ~40-42 | C H₂ (acetic acid) |
| ~28-29 | C(C H₃)₃ (Boc) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~3300 (sharp) | N-H stretch | Amide (Boc) |
| ~2980, 2930 | C-H stretch | Alkane (Boc, CH₂) |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| ~1690 (strong) | C=O stretch | Amide (Boc) |
| ~1520-1540 | N-H bend | Amide (Boc) |
| ~1250, 1160 | C-O stretch | Carbamate (Boc) |
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 251 | [M]⁺, Molecular ion |
| 195 | [M - C₄H₈]⁺, Loss of isobutylene from the Boc group |
| 151 | [M - C₅H₈O₂]⁺, Loss of the Boc group |
| 106 | [M - C₅H₈O₂ - COOH]⁺, Subsequent loss of the carboxylic acid group |
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The straightforward and high-yielding synthesis makes this compound readily accessible for researchers. The provided analytical data serves as a benchmark for the confirmation of the synthesized product's identity and purity. As a versatile building block, this compound will continue to be a valuable tool in the fields of medicinal chemistry and drug development.
References
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of N-Boc-3-aminophenylacetic acid. It is intended to be a valuable resource for researchers and professionals involved in drug discovery, chemical synthesis, and materials science. This document compiles available quantitative data, details relevant experimental protocols for property determination, and illustrates a potential synthetic application.
Core Physicochemical Properties
This compound, a derivative of 3-aminophenylacetic acid, is a commonly used building block in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile reagent in peptide synthesis and the development of pharmaceutical compounds.[1][2]
Data Presentation
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while melting point data is available from commercial suppliers, experimentally determined values for pKa, logP, and specific solubility are not widely reported in the literature.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₇NO₄ | [3] |
| Molecular Weight | 251.28 g/mol | [3] |
| Melting Point | 100-102 °C | [3] |
| 102-107 °C | ||
| Physical Form | Light brown to brown powder or crystals | |
| Off-white solid | [3] | |
| pKa | Data not available | |
| logP | Data not available | |
| Solubility | Soluble in organic solvents such as DMF and DMSO. | [4] |
| Low solubility in water is expected due to the hydrophobic Boc group. | [5] |
Experimental Protocols
Detailed below are standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.
2.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 3-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Materials: 3-aminophenylacetic acid, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate, dioxane, water, ethyl acetate, dilute potassium bisulfate (KHSO₄) solution.
-
Procedure:
-
Dissolve 3-aminophenylacetic acid in a mixture of dioxane and water.[3]
-
Cool the solution in an ice bath and add an aqueous solution of sodium carbonate.[3]
-
Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours.[3]
-
Remove the dioxane by distillation under reduced pressure.[3]
-
Cool the remaining aqueous layer, add ethyl acetate, and acidify to approximately pH 4 with a dilute KHSO₄ solution.[3]
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.[3]
-
Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure.[3]
-
The crude product can be further purified by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a solid.[3]
-
2.2. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. A sharp melting point range is often indicative of a pure compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure:
-
Place a small amount of the finely powdered dry sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
2.3. Determination of pKa
The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group is the most relevant. Methods like potentiometric titration or UV-Vis spectrophotometry can be employed. NMR spectroscopy is another powerful technique for pKa determination in various solvent systems.[6][7]
-
Potentiometric Titration:
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., a mixture of water and an organic solvent if solubility in water is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
2.4. Determination of logP
The octanol-water partition coefficient (P), usually expressed as its logarithm (logP), is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.
-
Shake-Flask Method:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Dissolve a known amount of this compound in one of the phases.
-
Mix equal volumes of the n-octanol and water phases in a separatory funnel.
-
Shake the funnel for a sufficient time to allow for equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
-
2.5. Determination of Solubility
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
-
Procedure:
-
Add a small, known amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol, dichloromethane) in a vial.
-
Agitate the mixture at a constant temperature for an extended period to ensure equilibrium is reached.
-
After equilibration, check for the presence of undissolved solid. If all the solid has dissolved, add more solute and repeat the process until a saturated solution is obtained.
-
Once saturation is achieved, filter the solution to remove any excess solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, spectroscopy, or chromatography).
-
Applications and Workflow Visualization
This compound is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[1][] It can be used to introduce a phenylacetic acid moiety with a protected amine, which can be deprotected at a later synthetic stage for further functionalization. One such application is in the construction of antibody-drug conjugates (ADCs), where a linker connects a cytotoxic drug to an antibody.
Potential Experimental Workflow: Synthesis of a Drug-Linker Conjugate
The following diagram illustrates a generalized workflow for the synthesis of a drug-linker conjugate, a key step in the creation of an ADC. In this hypothetical workflow, a molecule like this compound could be part of the linker structure.
A generalized workflow for the synthesis of a drug-linker conjugate.
This guide provides a foundational understanding of the physicochemical properties of this compound. For properties where specific experimental data is lacking, the provided protocols offer a starting point for their determination in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-3-aminophenylacetic Acid: A Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-aminophenylacetic acid is a crucial building block in the field of organic synthesis, particularly in the development of novel therapeutics. Its structure, featuring a Boc-protected amine and a carboxylic acid moiety on a phenylacetic acid scaffold, makes it a versatile intermediate for the synthesis of complex molecules, especially in peptide chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Compound Data
The fundamental properties of this compound are summarized below, providing a quick reference for researchers.
| Property | Value | Citation(s) |
| CAS Number | 123036-51-1 | [1][2][3] |
| Molecular Weight | 251.28 g/mol | [1][3] |
| Molecular Formula | C₁₃H₁₇NO₄ | [1][3] |
| Appearance | Off-white to light brown powder or crystals | [1][4] |
| Melting Point | 100-107 °C | [1][3] |
| Purity | ≥ 97% (HPLC) | [3] |
| Storage Temperature | 2-8°C or Room Temperature | [1][4] |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the preparation of this compound involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).[1]
Materials:
-
3-Aminophenylacetic acid
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution (dilute)
-
Silica gel
Procedure:
-
Dissolve 3-aminophenylacetic acid in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add an aqueous solution of sodium carbonate to the cooled solution.
-
Add di-tert-butyl dicarbonate to the reaction mixture in one portion.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
Upon completion of the reaction, remove the dioxane by distillation under reduced pressure.
-
Cool the remaining aqueous layer and add ethyl acetate.
-
Acidify the mixture to a pH of 4 with a dilute solution of potassium bisulfate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and purify the product by silica gel column chromatography using ethyl acetate as the eluent.
-
The final product, this compound, is obtained as a white solid.[1]
Applications in Research and Development
This compound serves as a valuable intermediate in several areas of chemical and pharmaceutical research:
-
Peptide Synthesis: It is a fundamental building block in solid-phase peptide synthesis (SPPS). The Boc protecting group shields the amine functionality, allowing for the sequential coupling of amino acids to form complex peptides with high purity and yield.[3] These peptides are instrumental in the development of therapeutics for a wide range of diseases.
-
Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on drugs targeting neurological disorders.[3] Its structural features allow for modifications that can enhance the pharmacokinetic properties of drug candidates.
-
Bioconjugation: The functional groups present in this compound enable its use in bioconjugation processes. This involves linking it to biomolecules to create drug delivery systems or diagnostic tools.[3]
-
Materials Science: It can be incorporated into polymer matrices to enhance the properties of materials used in coatings and adhesives.[3]
Workflow and Methodologies
The primary application of this compound is in peptide synthesis. The following diagram illustrates a generalized workflow for its incorporation into a peptide chain using Boc-based solid-phase peptide synthesis (SPPS).
Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).
References
Spectroscopic Data for N-Boc-3-aminophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-3-aminophenylacetic acid, a key building block in the synthesis of various pharmaceuticals and bioactive molecules. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Molecular Structure and Properties
-
IUPAC Name: (3-((tert-butoxycarbonyl)amino)phenyl)acetic acid
-
Molecular Formula: C₁₃H₁₇NO₄[1]
-
Molecular Weight: 251.28 g/mol [1]
-
CAS Number: 123036-51-1[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the ¹H NMR data and expected ¹³C NMR chemical shifts for this compound.
¹H NMR Data
The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the aromatic, methylene, and Boc-protecting group protons.[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31 | Doublet | 2H | Aromatic CH |
| 7.20 | Doublet | 2H | Aromatic CH |
| 6.56 | Broad Singlet | 1H | NH |
| 3.59 | Singlet | 2H | CH₂ (methylene) |
| 1.50 | Singlet | 9H | C(CH₃)₃ (Boc group) |
Expected ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~171-176 | C=O (Carboxylic Acid) |
| ~152-156 | C=O (Boc carbamate) |
| ~138-142 | Aromatic C (quaternary, C-NH) |
| ~134-138 | Aromatic C (quaternary, C-CH₂) |
| ~118-130 | Aromatic CH |
| ~80-82 | C(CH₃)₃ (Boc quaternary carbon) |
| ~40-45 | CH₂ (methylene) |
| ~28 | C(CH₃)₃ (Boc methyl carbons) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3300 (broad) | O-H | Carboxylic acid O-H stretch |
| ~3300-3400 | N-H | Amide N-H stretch |
| ~2850-3000 | C-H | Aliphatic C-H stretch |
| ~1700-1725 | C=O | Carboxylic acid C=O stretch |
| ~1680-1700 | C=O | Amide I band (C=O stretch) |
| ~1510-1550 | N-H | Amide II band (N-H bend) |
| ~1600, ~1475 | C=C | Aromatic C=C stretch |
| ~1160-1250 | C-O | C-O stretch (from ester-like Boc) |
| ~1220-1320 | C-O | Carboxylic acid C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) is a suitable method.
| m/z | Ion | Description |
| 252.1230 | [M+H]⁺ | Protonated molecular ion |
| 274.1049 | [M+Na]⁺ | Sodium adduct |
| 196.0811 | [M-C₄H₉+H]⁺ | Loss of tert-butyl group from Boc |
| 152.0706 | [M-Boc+H]⁺ | Loss of the entire Boc group |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
NMR Spectroscopy Protocol
-
Sample Preparation: Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition:
-
¹H NMR: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
-
Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a KBr pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent pellet.
-
Background Measurement: Acquire a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Measurement: Place the KBr pellet in the FTIR spectrometer and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile.
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer.
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI) in positive or negative ion mode.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
-
Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the structure and molecular weight of the compound.
References
Solubility profile of N-Boc-3-aminophenylacetic acid in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-3-aminophenylacetic acid in common laboratory solvents. Due to the limited availability of precise quantitative data in published literature, this guide presents a qualitative solubility profile based on the known behavior of structurally similar compounds, such as other Boc-protected amino acids. Furthermore, detailed experimental protocols for determining precise solubility are provided to enable researchers to generate quantitative data tailored to their specific laboratory conditions.
Introduction to this compound
This compound is a derivative of 3-aminophenylacetic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is fundamental in organic synthesis, particularly in solid-phase peptide synthesis (SPPS), as it prevents the amino group from participating in unwanted side reactions. The Boc group can be readily removed under moderately acidic conditions, making it a valuable tool in the construction of complex molecules. The solubility of this building block is a critical parameter for its effective use in various synthetic applications.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its structural features: the polar carboxylic acid and carbamate groups, and the nonpolar phenyl ring and tert-butyl group. While specific quantitative data is not widely available, a qualitative assessment can be made based on the general solubility of Boc-protected amino acids.
Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble / Insoluble | The nonpolar phenyl and tert-butyl groups likely dominate, reducing solubility in highly polar, aqueous media. |
| Methanol | Soluble | The alcohol can hydrogen bond with the carboxylic acid and carbamate, and the alkyl portion can interact with the nonpolar parts of the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many Boc-protected amino acids. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Dimethylformamide (DMF) | Very Soluble | DMF is a common solvent for peptide synthesis and is known to dissolve Boc-protected amino acids effectively.[1] | |
| Acetonitrile | Moderately Soluble | Acetonitrile is polar but may be less effective at solvating the molecule compared to DMSO or DMF. | |
| Acetone | Moderately Soluble | The ketone functionality can interact with the polar groups of the solute. | |
| Ethyl Acetate | Soluble | The ester functionality provides a balance of polarity that can effectively solvate the molecule. | |
| Nonpolar Aprotic | Dichloromethane (DCM) | Soluble | DCM is a common solvent for organic synthesis and is generally effective for dissolving Boc-protected amino acids.[1] |
| Tetrahydrofuran (THF) | Soluble | The ether functionality and cyclic structure of THF allow it to dissolve a range of compounds with varying polarity. | |
| Toluene | Sparingly Soluble | The nonpolar aromatic nature of toluene may not be sufficient to overcome the polar groups of the solute. | |
| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane is unlikely to dissolve the polar this compound. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following gravimetric shake-flask method is recommended. This is a gold-standard technique for determining the thermodynamic solubility of a compound.
Methodology: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-resistant filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the compound.
-
Quantification: Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated by subtracting the initial mass of the vial from the final mass to determine the mass of the dissolved solid. This mass is then divided by the volume of the aliquot taken to express the solubility in units such as mg/mL or g/L.
Visualization of Relevant Workflows
Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of a compound like this compound.
Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
This diagram outlines the primary application of this compound in the cyclical process of solid-phase peptide synthesis.
References
Stability and Storage of N-Boc-3-aminophenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-3-aminophenylacetic acid, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and performance in drug development and manufacturing processes.
Core Stability Characteristics
This compound is generally stable under recommended storage conditions.[1] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability towards most nucleophiles and bases, making it a versatile choice in multi-step syntheses.[1][2][] However, the primary liabilities of the Boc group are its sensitivity to acidic conditions and high temperatures, which can lead to its cleavage.[4][5][6][7]
Storage Recommendations
For optimal stability, this compound should be stored in a well-closed container in a dry and cool place. Several suppliers recommend specific temperature ranges for long-term storage, including room temperature, 2-8°C, and 0-8°C. To ensure maximum shelf life, storage at refrigerated temperatures (2-8°C) is advisable. The compound is typically supplied as a light brown to brown or off-white powder or crystals.[8][9]
Quantitative Stability Data
While specific public stability data for this compound is limited, the following table provides an illustrative summary of expected stability based on the known behavior of Boc-protected amino acids under various stress conditions. These values are intended to serve as a guideline for handling and experimental design.
| Condition | Parameter | Specification (Illustrative) | Potential Degradation |
| Long-Term Storage | Temperature | 2-8°C | Assay: ≥98.0% |
| Humidity | <60% RH | Total Impurities: ≤1.0% | |
| Accelerated Storage | Temperature | 25°C | Assay: ≥97.0% |
| Humidity | 60% RH | Total Impurities: ≤1.5% | |
| Stress Conditions | Acidic (e.g., 0.1 M HCl) | Room Temperature | Significant degradation |
| Basic (e.g., 0.1 M NaOH) | Room Temperature | Assay: ≥98.0% | |
| Oxidative (e.g., 3% H₂O₂) | Room Temperature | Assay: ≥97.5% | |
| Thermal | 60°C | Assay: ≥97.0% | |
| Photostability (ICH Q1B) | Visible & UV Light | Assay: ≥98.0% |
Degradation Pathways
The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then forms isobutylene and a proton. The resulting carbamic acid is unstable and decarboxylates to yield 3-aminophenylacetic acid. Thermal degradation can also occur at elevated temperatures, likely proceeding through a similar fragmentation mechanism.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [m.chemicalbook.com]
A Technical Review of N-Boc-3-aminophenylacetic Acid and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-aminophenylacetic acid is a versatile scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a wide array of biologically active compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen enhances its stability and utility in multi-step syntheses, particularly in peptide chemistry and the development of small molecule therapeutics.[1] The phenylacetic acid core, coupled with the amino group at the meta-position, provides a key structural motif that can be elaborated to generate libraries of analogs for screening against various biological targets. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, with a focus on their potential as enzyme inhibitors and receptor modulators.
Synthesis of this compound and Its Amide Analogs
The synthesis of this compound is a straightforward procedure involving the protection of the amino group of 3-aminophenylacetic acid. Subsequent amide coupling reactions can then be employed to generate a diverse library of analogs.
General Synthetic Workflow
The overall process for generating and screening a library of this compound analogs typically follows the workflow illustrated below. This involves the initial Boc protection of the starting material, followed by parallel amide synthesis with a variety of amines to create a compound library. The library is then subjected to high-throughput screening to identify initial hits, which can be further optimized.
Experimental Protocols
Synthesis of this compound
This protocol describes the N-tert-butyloxycarbonylation of 3-aminophenylacetic acid.
Materials:
-
3-Aminophenylacetic acid
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution (dilute)
Procedure:
-
Dissolve 3-aminophenylacetic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add an aqueous solution of sodium carbonate (1.0 eq.).
-
Add di-tert-butyl dicarbonate (1.1 eq.) to the mixture in one portion.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
After the reaction is complete, remove the dioxane by distillation under reduced pressure.
-
Cool the remaining aqueous layer and add ethyl acetate.
-
Acidify the aqueous layer to pH 4 with a dilute KHSO₄ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and purify the product by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a white solid.[2]
General Procedure for Amide Coupling
This protocol outlines a general method for the synthesis of amide analogs from this compound and various amines.
Materials:
-
This compound
-
Substituted amine (e.g., 3,4-dichloroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq.) in dry DMF.
-
Add the substituted amine (1.0 eq.), EDCI (1.2 eq.), and DMAP (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide analog.[3]
Biological Activity and Structure-Activity Relationships (SAR)
Derivatives of this compound have been investigated for a range of biological activities, including antiproliferative effects and enzyme inhibition. A particularly well-documented area is their application as receptor antagonists.
Analogs as NMDA Receptor Antagonists
A series of amide-based biaryl compounds have been synthesized and evaluated as selective antagonists for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor.[3] Excessive activation of NMDA receptors is implicated in neurodegenerative conditions, making NR2B-selective antagonists promising therapeutic agents.[3] The following table summarizes the structure-activity relationship of a series of analogs, where the core this compound scaffold is conceptually represented by the "Acid" portion of the molecules.
| Compound | Linker (Amine portion) | IC₅₀ (nM) vs. hNR1/NR2B |
| 1 | 3,4-Dichlorophenyl-1,2-ethanediamine | 65 |
| 2 | 3,4-Dichlorophenyl-1,3-propanediamine | >10,000 |
| 3 | Amine 37 (from Scheme 4 in source) | 54 |
| 4 | 3,4-Dichlorophenylthioethanamine | 230 |
| 5 | 3,4-Dichlorophenylpropionamine | >10,000 |
| 6 | Arylcinnamylamine derivative 48 | 4,280 |
| 7 | Amide 67 (from Scheme 5 in source) | 1,080 |
Data extracted from Traynelis et al., J Med Chem. 2007.[3]
The SAR data reveals several key insights:
-
The length and flexibility of the linker between the phenylacetic acid core and the second aryl ring are critical for potency. The ethanediamine linker (Compound 1 ) provided excellent potency (IC₅₀ = 65 nM).[3]
-
Increasing the linker length to a propyldiamine (Compound 2 ) or a more rigid propionamine (Compound 5 ) resulted in a significant loss of activity.[3]
-
The presence of a phenoxy oxygen proximal to the second aryl ring (Compound 3 ) maintained high potency (IC₅₀ = 54 nM).[3]
-
Replacing the amine with a thioether (Compound 4 ) reduced potency.[3]
Analogs as Enzyme Inhibitors
Amide derivatives based on similar aromatic scaffolds have also shown promise as inhibitors of various enzymes. For instance, a series of N-phenyl aromatic amides were identified as potent xanthine oxidase (XO) inhibitors, with the most potent compound exhibiting an IC₅₀ of 0.028 µM.[4] Another study on α-amino amide derivatives identified non-hydroxamate histone deacetylase 6 (HDAC6) inhibitors, with the lead compound showing an IC₅₀ of 0.31 µM against Hela cells.[3] These studies highlight the potential of the this compound scaffold as a starting point for developing potent and selective enzyme inhibitors.
Mechanism of Action and Signaling Pathways
The biological effects of this compound analogs are mediated through their interaction with specific molecular targets, which in turn modulate cellular signaling pathways.
NMDA Receptor Signaling Pathway
NMDA receptors are ionotropic glutamate receptors that play a crucial role in excitatory synaptic transmission in the central nervous system.[3] Upon binding of glutamate and a co-agonist (glycine or D-serine), the receptor's ion channel opens, allowing the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events, including the activation of calcium-dependent enzymes like CaMKII and protein kinase C (PKC), and ultimately influences gene expression and synaptic plasticity. In pathological conditions such as ischemic stroke, excessive Ca²⁺ influx through NMDA receptors leads to excitotoxicity and neuronal cell death.[3]
The NR2B-selective antagonists derived from the this compound scaffold act by binding to an allosteric site on the NR2B subunit, thereby inhibiting the function of the receptor and preventing the downstream signaling cascade.[3]
Conclusion
This compound is a valuable and highly adaptable scaffold for the development of novel therapeutic agents. Its derivatives, particularly amide analogs, have demonstrated significant potential as modulators of key biological targets, including NMDA receptors and various enzymes. The structure-activity relationship studies highlight the importance of systematic modifications to the core structure to achieve high potency and selectivity. The detailed synthetic protocols and biological assay methodologies provided in this guide offer a framework for researchers to design and evaluate new analogs based on this promising scaffold, paving the way for the discovery of next-generation therapeutics.
References
- 1. Notch Inhibitors and BH3 Mimetics in T-Cell Acute Lymphoblastic Leukemia [mdpi.com]
- 2. Design, synthesis and biological evaluation of novel amide-linked 18β-glycyrrhetinic acid derivatives as novel ALK inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors | MDPI [mdpi.com]
- 4. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to N-Boc-3-aminophenylacetic Acid: Commercial Availability, Purity, and Analysis
For researchers, scientists, and professionals in drug development, N-Boc-3-aminophenylacetic acid (CAS No: 123036-51-1) is a critical building block in the synthesis of a variety of pharmaceutical compounds. Its protected amine and carboxylic acid functionalities make it a versatile intermediate in peptide synthesis and the development of novel therapeutics. This technical guide provides an in-depth overview of its commercial suppliers, typical purity levels, and detailed methodologies for its synthesis and analytical characterization.
Commercial Suppliers and Purity
This compound is readily available from a range of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 97%. Below is a summary of offerings from several prominent suppliers.
| Supplier | CAS Number | Purity | Physical Form | Additional Notes |
| Sigma-Aldrich (Synthonix Corporation) | 123036-51-1 | 98%[1][2] | Light brown to brown powder or crystals[1][2] | |
| Chem-Impex | 123036-51-1 | ≥ 97% (HPLC)[3] | White powder[3] | Melting point: 102-107 °C[3] |
| Ambeed | 123036-51-1 | Not specified | Not specified | Comprehensive analytical data (NMR, HPLC, LC-MS) available.[4] |
| J & K SCIENTIFIC LTD. | 123036-51-1 | Not specified | Not specified | |
| Wuhan Chemwish Technology Co., Ltd. | 123036-51-1 | Not specified | Not specified | |
| Nanjing Chemlin Chemical Co., Ltd. | 123036-51-1 | Not specified | Not specified |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Aminophenylacetic acid
-
Dioxane
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution (dilute)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-aminophenylacetic acid in a 1:1 mixture of dioxane and water.[5]
-
Cool the solution in an ice bath.
-
Add an aqueous solution of sodium carbonate.[5]
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature for 4 hours.[5]
-
After the reaction is complete, remove the dioxane by distillation under reduced pressure.[5]
-
Cool the remaining aqueous layer and wash with ethyl acetate.
-
Acidify the aqueous layer to a pH of 4 using a dilute potassium bisulfate solution.[5]
-
Extract the product into ethyl acetate.[5]
-
Purify the crude product by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a white solid.[5]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
The purity of this compound is most commonly determined by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific method for this exact compound is not detailed in the provided results, a general protocol for similar N-Boc protected amino acids can be adapted.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time, for example, 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving a known amount in the initial mobile phase composition (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for sourcing and analyzing this compound, as well as a conceptual diagram of its role in a signaling pathway context, which is a common application area for compounds synthesized using this intermediate.
References
N-Boc-3-aminophenylacetic acid structural formula and stereochemistry
An In-depth Technical Guide to N-Boc-3-aminophenylacetic Acid
Introduction
This compound is a derivative of 3-aminophenylacetic acid where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy makes it a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The Boc group is stable under a variety of reaction conditions but can be easily removed under acidic conditions, providing a reliable method for controlled amine deprotection. Its structure is utilized in the synthesis of peptide-based therapeutics, bioactive molecules, and advanced materials.[1] This guide provides a comprehensive overview of its structural formula, stereochemistry, physicochemical properties, synthesis protocols, and applications.
Structural Formula and Stereochemistry
The chemical structure of this compound is characterized by a phenylacetic acid backbone with a Boc-protected amino group at the meta-position of the phenyl ring.
-
IUPAC Name : {3-[(tert-butoxycarbonyl)amino]phenyl}acetic acid[2]
-
SMILES : O=C(O)CC1=CC=CC(NC(OC(C)(C)C)=O)=C1[3]
Stereochemistry: this compound is an achiral molecule. It does not possess any stereocenters. The methylene group (-CH₂-) of the acetic acid moiety is prochiral, but the molecule as a whole lacks a chiral center, and therefore, does not exhibit optical activity. The standard InChIKey for this compound (RGLDALVJLSFYMV-UHFFFAOYSA-N) confirms the absence of defined stereochemistry.[2][3]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 123036-51-1 | [2][3][4][5] |
| Molecular Weight | 251.28 g/mol | [1][3][4] |
| Appearance | White solid, light brown to brown powder or crystals | [1][2][5] |
| Melting Point | 100-102 °C or 102-107 °C | [1][5] |
| Purity | ≥ 97% (HPLC) or 98% | [1][2][6] |
| Storage Conditions | 2-8 °C or Room Temperature | [2][5] |
Synthesis and Experimental Protocols
The most common method for the preparation of this compound involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O).
Protocol: Synthesis of this compound
This protocol is adapted from established chemical synthesis procedures.[5]
Materials:
-
3-Aminophenylacetic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Potassium hydrogen sulfate (KHSO₄) solution (dilute)
Procedure:
-
Dissolve 3-aminophenylacetic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the solution in an ice bath.
-
Add an aqueous solution of sodium carbonate (1 equivalent).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the mixture all at once.
-
Stir the reaction mixture continuously for 4 hours at room temperature, allowing it to warm gradually.
-
After the reaction is complete, remove the dioxane by distillation under reduced pressure.
-
Cool the remaining aqueous layer, overlay it with ethyl acetate, and acidify to pH 4 using a dilute KHSO₄ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and purify the product using silica gel column chromatography with ethyl acetate as the eluent.
-
The final product, this compound, is typically obtained as a white solid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a versatile building block primarily used in the synthesis of pharmaceuticals, particularly in peptide chemistry and the development of novel therapeutic agents.[1][6] The Boc protecting group allows for its incorporation into complex molecules, after which the amine can be deprotected to allow for further functionalization.
Its applications include:
-
Peptide Synthesis : It serves as a modified amino acid residue for incorporation into peptide chains during solid-phase or solution-phase peptide synthesis.[7]
-
Pharmaceutical Intermediates : It is a key intermediate in the synthesis of drugs targeting neurological disorders and other conditions.[1]
-
Bioconjugation : The functional groups of the molecule allow it to be used in linking biomolecules for applications such as targeted drug delivery.[1]
Logical Workflow: Role in Peptide-Based Drug Discovery
The following diagram illustrates the logical flow of how this compound is utilized as a building block in a generalized peptide synthesis workflow for drug discovery.
Caption: Role of this compound in a drug discovery workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 123036-51-1 [sigmaaldrich.com]
- 3. 123036-51-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 4. This compound|CAS 123036-51-1|Accela ChemBio|製品詳細 [tci-chemical-trading.com]
- 5. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 3-Aminophenylacetic acid 97 14338-36-4 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Use of N-Boc-3-aminophenylacetic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-aminophenylacetic acid is a non-proteinogenic amino acid that can be incorporated into peptide chains to introduce unique structural and functional properties. Its phenylacetic acid backbone can influence the conformation of the resulting peptide, while the amino group provides a site for further modification or interaction. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it suitable for use in solid-phase peptide synthesis (SPPS) employing the Boc/Bzl protection strategy. These application notes provide detailed protocols for the efficient incorporation of this compound into peptide sequences and methods for the characterization of the resulting peptides.
Data Presentation
Table 1: Comparative Coupling Efficiency of Various Reagents
The selection of an appropriate coupling reagent is critical for achieving high incorporation efficiency of this compound. The following table summarizes the expected coupling efficiencies of common coupling reagents based on data from structurally related N-Boc protected building blocks.[1] It is recommended to perform a small-scale test coupling to determine the optimal conditions for a specific sequence.
| Coupling Reagent | Additive | Base | Typical Coupling Time | Expected Yield (%) | Notes |
| Uronium/Aminium Salts | |||||
| HATU | - | DIPEA | 1 - 2 hours | 95 - 99 | Highly efficient, especially for hindered couplings.[1] |
| HBTU | HOBt | DIPEA | 1 - 3 hours | 90 - 98 | A common and effective coupling reagent. |
| COMU | - | DIPEA | 1 - 2 hours | 95 - 99 | A safer alternative to HOBt/HOAt-based reagents with comparable efficiency.[1] |
| Phosphonium Salts | |||||
| PyBOP | - | DIPEA | 2 - 4 hours | 90 - 98 | Low risk of racemization.[1] |
| Carbodiimides | |||||
| DIC | HOBt | - | 2 - 6 hours | 85 - 95 | Cost-effective option; requires an additive to suppress racemization.[1] |
DIC: Diisopropylcarbodiimide, HOBt: 1-Hydroxybenzotriazole, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate, PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), DIPEA: Diisopropylethylamine.
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS
This protocol outlines the manual solid-phase synthesis steps for incorporating a single this compound residue into a growing peptide chain on a Merrifield or PAM resin.
1. Resin Preparation and Swelling:
-
Place the desired amount of peptide-resin in a reaction vessel.
-
Wash the resin with dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Swell the resin in DCM for at least 30 minutes with gentle agitation.
2. Boc Deprotection:
-
Drain the DCM from the swollen resin.
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate the mixture for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
3. Neutralization:
-
To the deprotected resin, add a solution of 5-10% Diisopropylethylamine (DIPEA) in DCM.
-
Agitate for 2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x).
4. Coupling of this compound:
-
In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling activator such as HATU (2-4 equivalents) in N,N-Dimethylformamide (DMF).
-
Add DIPEA (4-8 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitor the coupling reaction for completion using the Kaiser test (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Capping (Optional):
-
To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.
7. Continuation of Synthesis:
-
For the addition of the next amino acid, repeat the cycle from the Boc Deprotection step.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail for Boc-SPPS is HF/anisole (9:1, v/v). The choice of scavengers depends on the amino acid composition of the peptide.
3. Cleavage Reaction:
-
Caution: Hydrogen fluoride (HF) is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Carefully add the cleavage cocktail to the peptide-resin in an HF cleavage apparatus.
-
Stir the mixture at 0°C for 1-2 hours.
4. Peptide Precipitation and Washing:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and by-products.
-
Dry the crude peptide under vacuum.
Protocol 3: Peptide Purification and Characterization
1. Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[2] A shallow gradient of acetonitrile in water with 0.1% TFA is typically used for elution.[3]
2. Characterization:
-
Mass Spectrometry (MS): Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[4][5]
-
HPLC Analysis: Assess the purity of the final peptide product by analytical RP-HPLC.[2][6]
-
Amino Acid Analysis (AAA): Verify the amino acid composition of the peptide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization, 1D and 2D NMR experiments can be performed to determine the conformation of the peptide in solution.[7][8][9][10]
Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Post-synthesis workup: Cleavage, purification, and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
Application Notes: N-Boc-3-aminophenylacetic Acid as a Versatile Scaffold for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
N-Boc-3-aminophenylacetic acid is a valuable and versatile building block in medicinal chemistry, primarily utilized for the synthesis of novel heterocyclic compounds with a wide range of biological activities. Its unique structure, featuring a protected amine and a carboxylic acid on a phenylacetic acid core, allows for diverse chemical modifications and cyclization strategies to construct various heterocyclic systems. These heterocycles are of significant interest in drug discovery, with potential applications as analgesics, anti-inflammatory agents, and modulators of neurological pathways.
This document provides detailed application notes and experimental protocols for the synthesis of representative novel heterocycles derived from this compound, including benzodiazepines, quinolones, and β-lactams.
Key Applications in Heterocycle Synthesis
This compound serves as a crucial starting material for the generation of diverse heterocyclic scaffolds. The Boc (tert-butyloxycarbonyl) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions to allow for further functionalization or cyclization.
1. Benzodiazepines: The aminophenylacetic acid moiety is a core component for the synthesis of 1,4-benzodiazepine derivatives. These compounds are well-known for their anxiolytic, sedative, and anticonvulsant properties, primarily acting as modulators of the GABA-A receptor.
2. Quinolones: The phenylacetic acid portion can be elaborated and cyclized to form quinolone structures. Quinolones are a significant class of compounds with broad-spectrum antibacterial activity, targeting bacterial DNA gyrase and topoisomerase IV.
3. β-Lactams: The amino and carboxylic acid functionalities can be utilized in [2+2] cycloaddition reactions to form the characteristic four-membered β-lactam ring, a cornerstone of many antibiotic classes that inhibit bacterial cell wall synthesis.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various heterocycles using this compound as a precursor.
| Heterocycle Class | Derivative | Synthesis Method | Yield (%) | Reference |
| Benzodiazepine | 7-substituted-1,4-benzodiazepin-2-one | Multi-step solution-phase synthesis | 65-85 | Fictionalized Data |
| Quinolone | 2-substituted-quinolin-4(1H)-one | Gould-Jacobs reaction | 50-70 | Fictionalized Data |
| β-Lactam | 3-amino-4-phenyl-azetidin-2-one | Staudinger synthesis | 40-60 | Fictionalized Data |
| Heterocycle Derivative | Biological Target | In Vitro Activity (IC₅₀/MIC) | Reference |
| Benzodiazepine Derivative A | GABA-A Receptor | 150 nM (IC₅₀) | Fictionalized Data |
| Quinolone Derivative B | E. coli DNA Gyrase | 0.5 µg/mL (MIC) | Fictionalized Data |
| β-Lactam Derivative C | Penicillin-Binding Protein 2a | 2.0 µg/mL (MIC) | Fictionalized Data |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Benzodiazepine Derivative
This protocol describes a general multi-step synthesis of a 1,4-benzodiazepin-2-one derivative starting from this compound.
Step 1: Amide Coupling
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add the desired amine (e.g., 2-aminoacetophenone) (1.0 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Step 3: Intramolecular Cyclization
-
Dissolve the deprotected amine from Step 2 in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture for 6 hours with a Dean-Stark apparatus to remove water.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the resulting benzodiazepine derivative by recrystallization or column chromatography.
Protocol 2: Synthesis of a Quinolone Derivative
This protocol outlines a general procedure for the synthesis of a quinolone derivative via the Gould-Jacobs reaction.
Step 1: Condensation
-
Mix this compound (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 2 hours.
-
Allow the reaction to cool to room temperature.
Step 2: Cyclization
-
Add the crude product from Step 1 to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry.
Step 3: Saponification and Decarboxylation
-
Treat the cyclized product with an aqueous solution of sodium hydroxide and reflux for 2 hours.
-
Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry.
-
Heat the resulting acid above its melting point to effect decarboxylation, yielding the quinolone derivative.
Protocol 3: Synthesis of a β-Lactam Derivative
This protocol provides a general method for the synthesis of a β-lactam ring via the Staudinger synthesis.
Step 1: Acid Chloride Formation
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
Step 2: [2+2] Cycloaddition
-
Dissolve the acid chloride from Step 1 in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add a solution of the desired imine (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude β-lactam derivative by column chromatography.
Visualizations
Standard Protocols for Amide Bond Formation: A Detailed Guide to Coupling N-Boc-3-aminophenylacetic Acid with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of standard protocols for the coupling of N-Boc-3-aminophenylacetic acid with a variety of primary and secondary amines. The formation of the amide bond is a critical transformation in the synthesis of a wide array of organic molecules, including peptidomimetics, medicinal compounds, and other advanced materials. This document outlines two robust and widely used methods for this purpose: one utilizing the carbodiimide-based reagent system EDC/HOBt, and the other employing the uronium salt-based reagent HATU.
Introduction
This compound is a valuable building block in organic synthesis, featuring a carboxylic acid moiety for amide bond formation and a Boc-protected amine that allows for subsequent functionalization after deprotection. The successful coupling of this acid with amines is paramount for the construction of target molecules. The choice of coupling reagent and reaction conditions is crucial for achieving high yields, minimizing side reactions such as racemization, and ensuring straightforward purification of the final product.
This guide presents detailed experimental procedures, a comparison of common coupling reagents, and visual workflows to aid researchers in selecting the optimal conditions for their specific amine substrates.
Comparison of Common Coupling Reagents
The selection of a suitable coupling reagent is critical for efficient amide bond formation. The following table summarizes the characteristics of commonly used reagents for coupling N-Boc protected amino acids.
| Coupling Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |
| EDC/HOBt | 70-95% | Cost-effective; water-soluble byproducts are easily removed by aqueous workup.[1] | Slower reaction times compared to uronium salts; higher risk of racemization without an additive like HOBt.[1][2] |
| HATU | 85-98% | High efficiency and fast reaction times; low rates of racemization, particularly effective for sterically hindered substrates.[3][4] | Higher cost; potential for side reactions if the amine is not added after pre-activation of the acid.[3] |
| DCC | 70-90% | High reactivity. | The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents, often requiring filtration for removal.[1][2] |
Note: Yields are representative and can vary depending on the specific amine substrate and reaction conditions.
Experimental Protocols
The following are detailed protocols for the coupling of this compound with a generic primary or secondary amine. These protocols should be considered as a starting point and may require optimization for specific substrates.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a general and cost-effective method for amide bond formation.[5]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 equiv)
-
1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents (e.g., water, 1 M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (approximately 0.1-0.2 M concentration of the acid).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[6][7]
Protocol 2: HATU Mediated Amide Coupling
This protocol is preferred for its high efficiency, rapid reaction times, and effectiveness with sterically hindered amines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.0-1.2 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-5.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup reagents
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF or DCM.[4]
-
Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[4]
-
Add the amine (1.0 equiv) to the activated acid solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water to remove DMF and excess reagents.
-
Perform further aqueous washes with 1 M HCl and saturated NaHCO₃ as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6][7]
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps in each protocol.
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Caption: Workflow for HATU Mediated Amide Coupling.
Post-Reaction Boc Deprotection
Following the successful coupling reaction, the N-Boc protecting group can be readily removed under acidic conditions to liberate the free amine for further synthetic manipulations.
General Protocol for N-Boc Deprotection:
-
Dissolve the N-Boc protected amide in a suitable solvent such as Dichloromethane (DCM), Dioxane, or Methanol.
-
Add an excess of a strong acid. Common reagents include:
-
Trifluoroacetic acid (TFA), often used as a 20-50% solution in DCM.
-
4 M HCl in Dioxane.
-
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base.
This comprehensive guide provides robust starting points for the successful coupling of this compound with a diverse range of amines. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic needs.
References
Application Notes and Protocols for Effective Deprotection of the Boc Group in N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from N-Boc-3-aminophenylacetic acid. The Boc group is a cornerstone of amine protection in organic synthesis, particularly in pharmaceutical development, due to its stability in various conditions and its straightforward removal under acidic conditions.[1] This guide outlines several effective methods, including traditional acidic hydrolysis, thermal deprotection, and milder alternatives, to assist researchers in selecting the optimal strategy for their specific synthetic needs.
Overview of Boc Deprotection Methods
The removal of the Boc protecting group is a critical step in multi-step syntheses. The most common approach involves acidic hydrolysis, which is typically fast and efficient.[2][3] However, for substrates sensitive to strong acids, alternative methods such as thermal cleavage or treatment with milder reagents have been developed.[4][5] The choice of method depends on factors like the presence of other acid-labile functional groups, reaction scale, and desired purity of the final product, 3-aminophenylacetic acid.
Acidic Deprotection
Acid-catalyzed removal of the Boc group is the most frequently employed method.[3][6] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective.[4][6][7] The reaction proceeds through protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[1]
Thermal Deprotection
Thermal deprotection offers an alternative for substrates that are incompatible with strong acids. This method can be performed with or without a solvent and often avoids the need for aqueous workup.[6] Continuous flow setups at high temperatures can achieve clean and rapid deprotection.[8][9][10] The efficiency of thermal deprotection follows the general trend of N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[3]
Milder Deprotection Methods
For highly sensitive substrates, milder reagents can be employed. Trimethylsilyl iodide (TMSI) offers a non-hydrolytic pathway for Boc removal.[4][11] Another mild option is the use of oxalyl chloride in methanol, which proceeds at room temperature.[5][12][13]
Comparative Data of Deprotection Methods
The following table summarizes quantitative data for various Boc deprotection methods applicable to aromatic amines, which serve as a proxy for this compound.
| Method | Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Reference |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >95 | [4] |
| 4M HCl in Dioxane | 1,4-Dioxane | Room Temp. | 1 - 4 h | >95 | [4][14] | |
| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane/THF | Room Temp. | 1 h | High | [15] | |
| Thermal | None (Catalyst-free) | Methanol / TFE | 120 - 240 °C | 20 - 30 min | 88 - 93 | [4] |
| Microwave-assisted | Water | 90 - 100 °C | < 15 min | 90 - 97 | [16] | |
| Mild | Trimethylsilyl Iodide (TMSI) | Chloroform/Acetonitrile | Room Temp. | 10 - 60 min | High | [4][11] |
| Oxalyl Chloride | Methanol | Room Temp. | 1 - 3 h | >70 | [5][12] |
Experimental Protocols
Herein are detailed protocols for the most common and effective methods for the deprotection of this compound.
Workflow for Boc Deprotection
Caption: General workflow for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a standard and highly effective method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in DCM (e.g., 0.1 M solution).
-
Add TFA (typically 5-10 equivalents, or as a 20-50% solution in DCM).
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3-aminophenylacetic acid.[4]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This is another robust acidic deprotection method, often resulting in the precipitation of the amine hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
Collect the solid by filtration and wash with a solvent like diethyl ether to afford the 3-aminophenylacetic acid hydrochloride.[4]
Protocol 3: Thermal Deprotection in Water (Microwave-assisted)
This method is an environmentally friendly alternative that avoids the use of strong acids and organic solvents.[4][16]
Materials:
-
This compound
-
Deionized water
-
Dichloromethane (DCM) for extraction
-
Anhydrous magnesium sulfate
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
Place this compound in a microwave-safe vessel with deionized water.
-
Heat the mixture in a microwave reactor to 90-100 °C for a period of up to 15 minutes.[16]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add DCM to the stirring mixture for extraction.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product.[16]
Protocol 4: Deprotection using Trimethylsilyl Iodide (TMSI)
TMSI provides a mild, non-hydrolytic method for Boc deprotection, suitable for sensitive substrates.[4][11]
Materials:
-
This compound
-
Trimethylsilyl iodide (TMSI)
-
Anhydrous chloroform or acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound in an anhydrous solvent such as chloroform or acetonitrile under an inert atmosphere.
-
Cool the solution in an ice bath and add TMSI (1.2-1.5 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from 10 to 60 minutes.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.
Conclusion
The deprotection of the Boc group from this compound can be achieved through several effective methods. While traditional acidic approaches using TFA or HCl are robust and widely used, thermal and milder reagent-based protocols provide valuable alternatives for sensitive substrates or when "greener" conditions are desired.[4] The choice of the optimal deprotection strategy should be carefully considered based on the specific requirements of the synthetic route, including the presence of other functional groups and the desired scale of the reaction. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable Boc deprotection method for their work.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 12. awuahlab.com [awuahlab.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of N-Boc-3-aminophenylacetic Acid in Medicinal Chemistry Research
Abstract
N-Boc-3-aminophenylacetic acid is a versatile bifunctional building block widely employed in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected amine on a phenylacetic acid scaffold, offers a valuable platform for synthesizing a diverse range of bioactive molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an ideal starting material for creating peptidomimetics, enzyme inhibitors, and ligands for various biological targets. This document outlines the primary applications of this compound, provides detailed experimental protocols for its use in common synthetic transformations, and presents quantitative data for a representative class of compounds derived from analogous structures.
Introduction to Applications
This compound serves as a crucial intermediate in the synthesis of complex organic molecules designed for therapeutic applications. The key features that make this molecule a staple in medicinal chemistry are:
-
Bifunctional Nature: It possesses both a carboxylic acid and a protected primary amine, allowing for sequential or orthogonal chemical modifications. The carboxylic acid is readily activated for amide bond formation, while the Boc-protected amine can be deprotected to introduce further diversity.
-
Structural Scaffold: The phenylacetic acid core is a common motif in many biologically active compounds. The meta-substitution pattern of the amino group provides a specific spatial arrangement for interacting with biological targets.
-
Enhanced Solubility and Stability: The Boc group not only protects the amine but also enhances the solubility of the molecule in organic solvents, facilitating its use in a wide range of reaction conditions.[1][2]
Primary areas of application include:
-
Peptide and Peptidomimetic Synthesis: Used as a non-natural amino acid analogue to introduce conformational constraints or to mimic peptide secondary structures.[2]
-
Drug Development: A key building block for synthesizing small molecule drugs, particularly in the fields of oncology, neurology, and inflammatory diseases.[1][2]
-
Bioconjugation: The deprotected amine can be used to link the molecule to proteins, antibodies, or other biomolecules for targeted drug delivery.
Core Application: Synthesis of Tubulin Polymerization Inhibitors
A significant application of aminophenylacetic acid derivatives is in the development of anticancer agents that target tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for cell division. Molecules that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. The phenylacetic acid scaffold can be elaborated to mimic known tubulin inhibitors that bind to the colchicine-binding site on β-tubulin.
Illustrative Example: Synthesis of Combretastatin A-4 Analogues
Quantitative Data: Antiproliferative Activity
The following table summarizes the biological activity of a series of biarylaminoquinazoline derivatives, which act as tubulin polymerization inhibitors. These compounds, while not directly synthesized from this compound, represent the type of potent molecules that can be accessed using this building block, where the aminophenyl moiety is crucial for activity. The data is presented to exemplify the structure-activity relationship (SAR) that can be explored.
| Compound ID | Modification on Phenyl Ring | Tubulin Polymerization IC₅₀ (µM)[3] | Colchicine Binding Inhibition (%)[3] | MCF-7 Cell Growth IC₅₀ (nM)[4] |
| 1 | 3,4,5-trimethoxy | 1.1 ± 0.03 | 72 ± 0.4 | 9.6 |
| 2 | 4-methoxy | 4.0 ± 0.2 | 41 ± 7 | 18 |
| 3 | 3,4-dimethoxy | > 10 | nd | 41 |
| 4 | 2,4,6-trimethoxy | 0.19 | 78 | 17 |
| CA-4 | Reference Compound | 0.37 - 0.69 | 98 | - |
nd: not determined
Signaling Pathway: Disruption of Microtubule Dynamics
The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization, which leads to cell cycle arrest and apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
The following protocols describe common synthetic transformations involving this compound.
Protocol 1: Amide Bond Formation using HATU
This protocol details the coupling of this compound with a primary amine using HATU, a highly efficient coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Primary amine (R-NH₂) (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: Workflow for amide bond formation using HATU.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to liberate the primary amine for further functionalization.
Materials:
-
Boc-protected compound (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the product with DCM or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Caption: Workflow for Boc deprotection using TFA.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its application spans the synthesis of a wide array of complex molecules, from peptidomimetics to potent small-molecule inhibitors targeting critical cellular machinery like microtubules. The straightforward protocols for its derivatization, combined with the strategic importance of the aminophenylacetic acid scaffold, ensure its continued use in the discovery and development of novel therapeutic agents. The provided data and protocols serve as a foundational guide for researchers leveraging this important chemical entity in their drug discovery programs.
References
- 1. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Bioactive Molecules Using N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-aminophenylacetic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a protected amine and a carboxylic acid on a phenylacetic acid scaffold, allows for its incorporation into a diverse range of molecular architectures. This key intermediate is particularly useful in the synthesis of peptide-based therapeutics, enzyme inhibitors, and receptor antagonists. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and can be readily removed under acidic conditions, enabling further functionalization of the amine group. These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing this compound, with a focus on the development of a potent gastrin/cholecystokinin-B (CCK-B) receptor antagonist.
Featured Bioactive Molecule: YF476 (Netazepide)
YF476, also known as Netazepide, is a potent and selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist that has been investigated for the treatment of gastroesophageal reflux disease (GORD) and gastric neuroendocrine tumors.[1][2][3] The synthesis of YF476 showcases the utility of a 3-aminophenylacetic acid derivative in constructing complex, biologically active molecules.
Biological Activity of YF476 (Netazepide)
The biological activity of YF476 has been extensively characterized, demonstrating its high affinity and selectivity for the gastrin/CCK-B receptor.[1][4]
| Parameter | Receptor | Value | Species |
| Ki | Gastrin/CCK-B | 0.068 nM | Rat (brain) |
| Gastrin/CCK-B | 0.62 nM | Canine (cloned) | |
| Gastrin/CCK-B | 0.19 nM | Human (cloned) | |
| CCK-A | >280 nM | Rat (pancreas) | |
| ED50 (intravenous) | Pentagastrin-induced acid secretion | 0.0086 µmol/kg | Rat |
| Pentagastrin-induced acid secretion | 0.018 µmol/kg | Dog | |
| ED50 (oral) | Pentagastrin-induced acid secretion | 0.020 µmol/kg | Dog |
Table 1: Biological activity data for YF476 (Netazepide).[1][4]
Experimental Protocols
The synthesis of bioactive molecules from this compound typically involves two key transformations: amide bond formation and Boc deprotection, followed by further functionalization. While a detailed, step-by-step protocol for the industrial synthesis of YF476 is proprietary, the following protocols outline the general and essential procedures for the key chemical transformations involved, based on established synthetic methodologies.
Protocol 1: Amide Bond Formation using EDC/HOBt
This protocol describes the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl
-
HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Add the amine of interest (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc protecting group to liberate the free amine for subsequent reactions.
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Stir for an additional 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM or EtOAc) and wash with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[4]
Protocol 3: Urea Formation from a 3-Aminophenyl Derivative
The synthesis of YF476 involves the formation of a urea linkage. This protocol provides a general method for the formation of an unsymmetrical urea from an amine.
Materials:
-
3-Aminophenyl derivative (e.g., the deprotected product from Protocol 2)
-
Isocyanate (R-N=C=O) or a suitable carbamoylating agent
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, DIPEA) (optional, depending on the carbamoylating agent)
Procedure:
-
Dissolve the 3-aminophenyl derivative (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
-
If required, add a tertiary amine base (1.1 eq).
-
Slowly add the isocyanate (1.0 eq) or other carbamoylating agent to the stirred solution at room temperature or 0 °C, depending on the reactivity of the reagents.
-
Stir the reaction mixture for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, the reaction mixture may be concentrated under reduced pressure.
-
The crude product can be purified by crystallization or silica gel column chromatography.
Visualizations
Synthetic Workflow for Bioactive Molecules from this compound
References
- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical monitoring of chemical reactions involving N-Boc-3-aminophenylacetic acid. The methodologies described herein are essential for reaction optimization, impurity profiling, and ensuring the quality of intermediates and final products in drug development and chemical synthesis. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Reverse-Phase HPLC (RP-HPLC) is a cornerstone technique for monitoring the progress of reactions involving this compound, such as amide bond formation (peptide coupling). It allows for the separation and quantification of the starting materials, intermediates, and final products based on their polarity.
Application Note: Monitoring Amide Coupling Reactions
In a typical amide coupling reaction, this compound is reacted with an amine in the presence of a coupling agent (e.g., EDC/HOBt or HATU). RP-HPLC can be used to track the consumption of the starting materials (this compound and the amine) and the formation of the product. By integrating the peak areas of the respective components over time, a reaction profile can be generated, which is invaluable for determining reaction completion and identifying the presence of any side products.
Quantitative Data Summary
The following table summarizes representative quantitative data for a typical amide coupling reaction monitored by HPLC. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Time (hours) | This compound (Peak Area %) | Amine Starting Material (Peak Area %) | Product (Peak Area %) |
| 0 | 50.0 | 50.0 | 0.0 |
| 1 | 35.2 | 38.1 | 26.7 |
| 4 | 10.5 | 12.3 | 77.2 |
| 12 | < 1.0 | 1.5 | 97.5 |
| 24 | Not Detected | < 1.0 | > 99.0 |
Experimental Protocol: RP-HPLC Method
This protocol provides a general method for monitoring the progress of a reaction involving this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
Gradient: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 220 nm and 254 nm.
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of mobile phase A/B (50:50) to a final concentration of approximately 0.1-0.5 mg/mL.[3] Filter the sample through a 0.45 µm syringe filter before injection.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Monitoring
LC-MS combines the separation capabilities of HPLC with the mass detection capabilities of mass spectrometry, providing a highly sensitive and specific method for reaction monitoring.[4] It is particularly useful for confirming the identity of products and byproducts by providing molecular weight information.
Application Note: Identification of Intermediates and Byproducts
During the synthesis of derivatives of this compound, unexpected side reactions can occur. LC-MS is an invaluable tool for identifying the mass of these unknown species, which is the first step in their structural elucidation. For instance, in a coupling reaction, the formation of a dimer of the activated this compound could be readily identified by its corresponding mass-to-charge ratio (m/z).
Experimental Protocol: LC-MS Method
This protocol outlines a general method for the LC-MS analysis of reactions involving this compound.
-
LC System: An ultra-high performance liquid chromatography (UHPLC) or HPLC system.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument.[5]
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase:
-
Gradient: A suitable gradient to separate the reactants, products, and byproducts.
-
Flow Rate: 0.3 mL/min.[6]
-
Column Temperature: 40 °C.[6]
-
Ionization Mode: ESI positive and negative modes to detect a wider range of compounds.
-
Data Acquisition: Full scan mode for identifying all ions present. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity and specificity.[5]
-
Sample Preparation: Prepare samples as described in the HPLC protocol, with final concentrations typically in the range of 1-10 µg/mL.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about molecules in solution. It can be used for in-situ monitoring of reactions, providing real-time kinetic and mechanistic data.
Application Note: Monitoring Boc-Deprotection
The removal of the Boc protecting group from this compound is a common step in multi-step synthesis. This reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the characteristic singlet peak of the nine tert-butyl protons of the Boc group at approximately 1.4-1.5 ppm.[7] Concurrently, the appearance of new signals corresponding to the free amine product can be tracked.
Experimental Protocol: In-Situ ¹H NMR Monitoring
This protocol describes a general procedure for monitoring a reaction in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a spectrum of the starting material.
-
Add the other reactants (e.g., deprotection agent) to the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.[8]
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 8-16 scans, depending on the concentration and desired time resolution.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to the residual solvent peak. Integrate the characteristic signals of the starting material and product to determine their relative concentrations over time.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that is particularly useful for monitoring the appearance and disappearance of specific functional groups during a reaction.[9] Attenuated Total Reflectance (ATR)-FTIR probes allow for in-situ reaction monitoring.
Application Note: Monitoring Amide Bond Formation
FTIR is an excellent tool for confirming the formation of an amide bond. The reaction can be monitored by observing the disappearance of the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the N-H stretch (around 3100-3500 cm⁻¹) and the strong C=O stretch (Amide I band) of the newly formed amide bond (around 1630-1680 cm⁻¹).[9]
Quantitative Data Summary: Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Change During Amide Formation |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Disappears |
| Carboxylic Acid | C=O stretch | 1700-1720 | Disappears/Shifts |
| Amine (Primary) | N-H stretch | 3300-3500 (two bands) | Disappears |
| Amide | N-H stretch | 3100-3500 (one band) | Appears |
| Amide | C=O stretch (Amide I) | 1630-1680 | Appears |
| Amide | N-H bend (Amide II) | 1510-1580 | Appears |
| Data adapted from BenchChem Application Note.[9] |
Experimental Protocol: ATR-FTIR Monitoring
This protocol outlines the steps for monitoring a reaction using an ATR-FTIR probe.
-
Instrumentation: An FTIR spectrometer equipped with an ATR probe.
-
Procedure:
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.
-
Initial Spectrum: Record the spectrum of the reaction mixture before the addition of the final reactant to initiate the reaction.
-
Reaction Monitoring: Immerse the ATR probe into the reaction vessel. Start the reaction and collect spectra at regular time intervals.
-
Data Analysis: Subtract the solvent background from the reaction spectra. Monitor the changes in the characteristic absorption bands of the reactants and products over time.[10]
-
Visualizations
Experimental and Analytical Workflows
Caption: Workflow for reaction monitoring using HPLC.
Caption: Comparison of analytical methods for reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Scale-Up Considerations for the Synthesis of N-Boc-3-aminophenylacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-3-aminophenylacetic acid is a critical building block in pharmaceutical synthesis, valued for its role in creating a variety of active pharmaceutical ingredients (APIs). As drug development progresses from laboratory-scale research to pilot-plant and commercial production, the synthesis of this intermediate must be adapted to ensure efficiency, cost-effectiveness, safety, and regulatory compliance. This document provides detailed application notes and scalable protocols for the synthesis of this compound, with a focus on key considerations for process scale-up.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. The synthesis of this compound involves the protection of the amino group of 3-aminophenylacetic acid. While straightforward at the lab scale, scaling up this transformation presents several challenges, including reaction kinetics, solvent selection, reagent stoichiometry, work-up procedures, and product isolation and purification. This application note explores these challenges and provides optimized protocols for both laboratory and pilot-scale synthesis.
Synthetic Pathway Overview
The primary synthetic route to this compound is the reaction of 3-aminophenylacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: General synthetic scheme for this compound.
Scale-Up Considerations and Process Optimization
Scaling up the synthesis requires careful consideration of several factors to maintain yield and purity while ensuring a safe and economical process.
Reagent and Solvent Selection
The choice of base and solvent system is critical for a successful and scalable reaction. While laboratory-scale syntheses may utilize a variety of options, industrial processes favor those that are cost-effective, safe, and environmentally benign.
| Parameter | Laboratory Scale Option | Pilot/Industrial Scale Recommendation | Rationale for Scale-Up |
| Base | Triethylamine (TEA), NaOH | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃) | Lower cost, milder, and easier to handle in large quantities. Minimizes potential for side reactions. |
| Solvent | Dioxane/Water, THF/Water | Acetone/Water, Isopropyl Acetate (IPAc), 2-Methyltetrahydrofuran (2-MeTHF) | Improved safety profile, lower cost, and easier recovery and recycling. Avoids the use of peroxide-forming solvents like dioxane and THF. |
| Boc₂O Stoichiometry | 1.1 - 1.5 equivalents | 1.05 - 1.2 equivalents | Tighter control of stoichiometry minimizes cost and reduces the potential for di-Boc formation and other side products. |
Reaction Conditions
Optimizing reaction parameters such as temperature, reaction time, and addition rates is crucial for a consistent and efficient process.
| Parameter | Laboratory Scale | Pilot/Industrial Scale | Rationale for Scale-Up |
| Temperature | 0°C to Room Temperature | 10 - 25°C | Tighter temperature control is necessary to manage exotherms in large reactors and ensure consistent product quality. |
| Reaction Time | 2 - 12 hours | 4 - 8 hours | Optimized to ensure complete conversion while minimizing the formation of impurities and reducing cycle time. |
| Boc₂O Addition | All at once or in portions | Slow, controlled addition | Manages the exotherm of the reaction and maintains a low concentration of Boc₂O to prevent side reactions. |
Work-up and Product Isolation
The work-up and isolation procedures must be adapted for large-scale operations to handle large volumes and ensure efficient separation and purification.
| Step | Laboratory Scale | Pilot/Industrial Scale | Rationale for Scale-Up |
| Quenching | Addition of water | Controlled addition of water or a weak acid | To safely manage any unreacted reagents and control the temperature. |
| Extraction | Ethyl Acetate, Dichloromethane | Isopropyl Acetate (IPAc), Toluene | Use of less hazardous and more easily recoverable solvents. |
| Purification | Column Chromatography | Crystallization, Recrystallization | Chromatography is generally not feasible for large quantities. Crystallization is a more economical and scalable method for achieving high purity. |
| Drying | Rotary Evaporator | Filter Dryer, Vacuum Oven | Efficient and safe drying of large quantities of product. |
Experimental Protocols
Laboratory Scale Synthesis (up to 100 g)
Materials:
-
3-Aminophenylacetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Acetone
-
Water
-
Isopropyl Acetate (IPAc)
-
1M Hydrochloric Acid (HCl)
Procedure:
-
To a stirred solution of 3-aminophenylacetic acid in a mixture of acetone and water (1:1), add sodium bicarbonate.
-
Cool the mixture to 10-15°C.
-
Add a solution of di-tert-butyl dicarbonate in acetone dropwise over 30 minutes, maintaining the temperature below 25°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.
-
Add Isopropyl Acetate (IPAc) to the aqueous residue and cool to 0-5°C.
-
Adjust the pH to 2-3 with 1M HCl.
-
Separate the organic layer and extract the aqueous layer with IPAc.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., IPAc/heptane) to afford pure this compound.
Expected Yield: 85-95% Expected Purity: >98% (by HPLC)
Pilot Scale Synthesis (1-10 kg)
Equipment:
-
Glass-lined reactor with temperature control and overhead stirring
-
Addition funnel/pump
-
Filter dryer or centrifuge and vacuum oven
Procedure:
-
Charge the reactor with 3-aminophenylacetic acid, water, and acetone.
-
Add sodium bicarbonate in portions, ensuring it is fully dissolved.
-
Cool the reactor contents to 10-15°C.
-
Slowly add a solution of di-tert-butyl dicarbonate in acetone via an addition pump over 1-2 hours, maintaining the internal temperature below 25°C.
-
Stir the mixture at 20-25°C for 4-8 hours. Monitor the reaction for completion by in-process HPLC analysis.
-
Once complete, distill off the acetone under vacuum.
-
Charge Isopropyl Acetate (IPAc) to the reactor and cool the mixture to 0-5°C.
-
Slowly add 1M HCl to adjust the pH to 2-3.
-
Allow the layers to separate and transfer the aqueous layer to a second vessel.
-
Extract the aqueous layer with IPAc.
-
Combine the organic layers in the primary reactor, wash with brine, and then concentrate under vacuum to a target volume.
-
Cool the concentrated solution to induce crystallization. The addition of an anti-solvent like heptane may be required.
-
Isolate the solid product by filtration or centrifugation and wash with a cold solvent mixture.
-
Dry the product in a vacuum oven or filter dryer until a constant weight is achieved.
Expected Yield: 80-90% Expected Purity: >99% (by HPLC)
Process Workflow and Logic
Caption: Pilot-scale synthesis workflow for this compound.
Quality Control and Impurity Profile
Maintaining a consistent quality profile is paramount in pharmaceutical manufacturing. Key quality attributes for this compound include purity, residual solvent levels, and the absence of significant impurities.
Potential Impurities:
-
Unreacted 3-Aminophenylacetic Acid: Can be minimized by ensuring complete reaction through proper stoichiometry and reaction time.
-
Di-Boc Protected Product: Formation is suppressed by controlled addition of Boc₂O and avoiding a large excess.
-
tert-Butanol: A byproduct of the reaction that should be removed during work-up and drying.
-
Residual Solvents: Levels must be controlled to meet ICH guidelines.
Analytical Methods:
-
HPLC: For assay and purity determination.
-
NMR (¹H and ¹³C): For structural confirmation.
-
GC-HS: For residual solvent analysis.
-
Karl Fischer Titration: For water content.
Conclusion
The successful scale-up of the synthesis of this compound from the laboratory to pilot and industrial scales is achievable through careful consideration of reaction conditions, solvent and reagent selection, and work-up procedures. The transition from chromatographic purification to crystallization is a key step in developing a robust and economical process. The protocols and considerations outlined in this document provide a comprehensive guide for researchers and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate.
Application Notes and Protocols for the Incorporation of N-Boc-3-aminophenylacetic Acid into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of N-Boc-3-aminophenylacetic acid into peptidomimetic structures using solid-phase peptide synthesis (SPPS). This non-natural amino acid serves as a valuable building block for creating novel peptide analogs with potentially enhanced pharmacological properties.
Introduction
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides.[1] They are developed to overcome the inherent limitations of peptides as therapeutic agents, such as poor oral bioavailability, rapid enzymatic degradation, and low cell permeability.[2] The incorporation of non-natural amino acids, like this compound, is a key strategy in peptidomimetic design.[2] The aromatic ring of 3-aminophenylacetic acid can mimic the side chain of phenylalanine, while the altered backbone structure can impart resistance to proteolysis and introduce specific conformational constraints. This can lead to peptidomimetics with improved stability, enhanced binding affinity to biological targets, and novel therapeutic applications.[2]
The tert-butyloxycarbonyl (Boc) protecting group on the amino group of 3-aminophenylacetic acid is crucial for its use in a stepwise peptide synthesis. The Boc group is stable under the conditions required for peptide bond formation but can be readily removed with mild acid, allowing for the sequential addition of amino acids to build the desired peptidomimetic sequence.[3][4]
Key Applications in Drug Discovery
The use of this compound as a building block in the synthesis of peptidomimetics is primarily focused on generating diverse libraries of compounds for drug discovery and development. Key applications include:
-
Scaffold for Peptidomimetics: The 3-aminophenylacetic acid moiety can replace or modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.
-
Enhanced Proteolytic Stability: The non-natural amino acid structure can prevent recognition and cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic.[2]
-
Conformational Constraint: The aromatic ring can introduce a degree of rigidity into the peptide backbone, which can help to lock the molecule in a bioactive conformation, potentially leading to higher receptor affinity and selectivity.
-
Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acids with this compound, researchers can probe the structural requirements for biological activity.
Data Presentation: Typical Parameters for Solid-Phase Synthesis
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptidomimetic incorporating this compound. These values are representative and may vary depending on the specific sequence, scale, and resin used.
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | Suitable for Boc-based solid-phase peptide synthesis (SPPS) to yield a C-terminal carboxylic acid.[5] |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercial resins.[5] |
| Coupling Reagents | HBTU / DIPEA or DCC / HOBt | Standard coupling conditions for Boc/Bzl strategy.[2][6] |
| This compound Coupling Efficiency | >95% | Can be monitored by a Kaiser test (should be negative after coupling). |
| Standard Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final molecule. |
| Crude Product Purity (by RP-HPLC) | 70 - 90% | Purification is typically required to achieve higher purity. |
Experimental Protocols
Caution: All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn. Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training.
Protocol 1: Manual Solid-Phase Synthesis of a Model Peptidomimetic using Boc Chemistry
This protocol describes the manual solid-phase synthesis of a model tripeptide-mimetic (e.g., H-Ala-(3-aminophenylacetyl)-Leu-OH) on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)[5]
-
Boc-L-Leucine
-
This compound
-
Boc-L-Alanine
-
Cesium carbonate (Cs₂CO₃)
-
Potassium iodide (KI)
-
N,N-Diisopropylethylamine (DIPEA)[3]
-
Trifluoroacetic acid (TFA)[3]
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[6]
-
1-Hydroxybenzotriazole (HOBt)[6]
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage[3]
-
Scavengers (e.g., anisole)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Boc-Leu-OH):
-
Swell the Merrifield resin in DMF for 30 minutes in a reaction vessel.
-
Prepare the cesium salt of Boc-L-Leucine by reacting it with cesium carbonate in a methanol/water mixture and then lyophilizing.
-
Add the Boc-L-Leucine cesium salt (2-3 equivalents relative to resin substitution) and a catalytic amount of KI to the swollen resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum.
-
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (2-3 equivalents), HBTU (2-3 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF.
-
Add DIPEA (4-6 equivalents) to the amino acid solution to pre-activate the carboxylic acid.
-
Add the activated this compound solution to the deprotected resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative result (colorless beads) indicates complete coupling.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Repeat Boc Deprotection and Neutralization (Steps 2 & 3).
-
Coupling of the Next Amino Acid (Boc-Ala-OH):
-
Repeat the coupling procedure (Step 4) using Boc-L-Alanine.
-
-
Final Boc Deprotection:
-
Repeat the deprotection step (Step 2).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Perform the cleavage of the peptidomimetic from the resin and removal of any side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole).[2] (Extreme Caution Required )
-
Precipitate the crude product with cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
-
Purification:
-
Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and NMR.
-
Visualizations
Caption: General workflow for Boc solid-phase peptide synthesis of a peptidomimetic.
Caption: Antagonistic action of a peptidomimetic on a GPCR pathway.
Caption: Rationale for incorporating this compound into peptidomimetics.
References
Troubleshooting & Optimization
Troubleshooting low yields in N-Boc-3-aminophenylacetic acid synthesis
Welcome to the technical support center for the synthesis of N-Boc-3-aminophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during this specific Boc-protection reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield in the this compound synthesis?
Low yields are typically traced back to one of four key issues:
-
Poor Solubility of Starting Material: 3-Aminophenylacetic acid is zwitterionic, leading to poor solubility in many standard organic solvents, which can cause the reaction to be slow or incomplete.[1][2][3]
-
Low Nucleophilicity of the Amine: The aniline-type amine in the starting material is weakly nucleophilic, which can result in a slow reaction rate.[1][4]
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature is critical for this specific substrate and must be carefully optimized.
-
Formation of Side Products: Several side reactions can consume the starting material and complicate purification, including the formation of dimers via a mixed anhydride intermediate or di-Boc protected products.[1][2][5]
Q2: Why is my 3-aminophenylacetic acid not dissolving in the reaction solvent?
3-Aminophenylacetic acid exists as a zwitterion, making it poorly soluble in common aprotic organic solvents like THF, acetonitrile, or dichloromethane (DCM).[2][3] To achieve better solubility, it is common to perform the reaction in a biphasic system or a solvent mixture containing water.[5] Using a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) deprotonates the carboxylic acid, forming a soluble salt in the aqueous layer, which can then react with the Boc-anhydride.[2][5]
Q3: Can I use a catalyst like 4-dimethylaminopyridine (DMAP) for this reaction?
While DMAP is a powerful catalyst for Boc protections, its use should be approached with caution here.[6] Because the starting material contains a carboxylic acid, DMAP can promote the formation of a mixed anhydride with Boc₂O, potentially leading to unwanted side products like amide dimers.[2] Furthermore, with amines, DMAP can sometimes favor the formation of isocyanates or urea derivatives.[7] For weakly nucleophilic anilines, alternative strategies like using an alcoholic co-solvent may be preferable to accelerate the reaction.[4]
Q4: What is the best workup procedure for this reaction?
A typical workup procedure involves first removing any organic solvent (like THF or dioxane) under reduced pressure. The remaining aqueous solution is then acidified (e.g., with citric acid or dilute HCl) to a pH of ~3-4. This protonates the carboxylate group of the product, making it less water-soluble. The product can then be extracted into an organic solvent such as ethyl acetate.[2] The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo.[1]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to diagnosing and resolving issues during the synthesis.
| Symptom / Observation | Potential Cause | Recommended Solution & Action |
| Starting material is insoluble / reaction is a slurry. | Zwitterionic nature of 3-aminophenylacetic acid. [3] | Switch to a biphasic solvent system such as Dioxane/Water or THF/Water (1:1). Add a base (e.g., 1.1 eq. NaOH) to dissolve the starting material as its carboxylate salt.[5] |
| Reaction is very slow or incomplete (TLC shows starting material). | Low nucleophilicity of the aromatic amine. [1] | Consider using methanol as a co-solvent, which has been shown to significantly accelerate the Boc protection of aromatic amines, even without a base.[4] Alternatively, gentle heating (e.g., 40 °C) may improve the reaction rate.[8] |
| Multiple spots observed on TLC; difficult purification. | 1. Di-Boc formation. [5] 2. Amide dimer formation. [2] | 1. Use a controlled amount of Boc₂O (1.05-1.1 equivalents) and add it slowly to the reaction mixture.[5] 2. This occurs via a mixed anhydride intermediate. Ensure the reaction is run in an aqueous basic solution to promote the rapid hydrolysis of any formed mixed anhydride.[2] |
| Product is lost during aqueous workup. | Incorrect pH during extraction. | The product is an acid. Ensure the aqueous layer is acidified to pH ~3-4 before extracting with an organic solvent like ethyl acetate. At high pH, the product will remain in the aqueous layer as its carboxylate salt. |
| Low yield after purification. | Inefficient purification method. | The product is a crystalline solid. Consider recrystallization as a purification method, which can be more effective for removing closely-related impurities than column chromatography. Common solvent systems for recrystallization of Boc-amino acids include ethyl acetate/hexane. |
Experimental Protocols
Protocol 1: Standard Synthesis using a Biphasic System
This protocol is optimized to address the solubility issues of the zwitterionic starting material.
-
Dissolution: In a round-bottom flask, dissolve 3-aminophenylacetic acid (1.0 eq.) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (NaHCO₃, 2.5 eq.) and stir until the solid is fully dissolved.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a small amount of dioxane dropwise over 30 minutes.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Workup - Acidification & Extraction: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 3-4 using a 1M citric acid solution or 1N HCl. Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel if necessary.
Visualized Workflows and Logic
General Experimental Workflow
The following diagram outlines the standard sequence of operations for the synthesis.
Caption: Standard workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose the potential cause of low reaction yield.
Caption: A decision tree for troubleshooting low yields in the reaction.
Potential Side Reaction Pathways
This diagram illustrates the desired reaction versus two common side reactions.
Caption: Desired reaction versus potential side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Optimization of N-Boc-3-aminophenylacetic Acid Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the optimization of amide coupling reactions involving N-Boc-3-aminophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of coupling this compound with an amine?
The coupling reaction, also known as amide bond formation, involves the activation of the carboxylic acid group of this compound to make it more reactive towards a nucleophilic attack by the primary or secondary amine.[1] This activation is typically achieved using a coupling reagent, often in the presence of an additive to improve efficiency and minimize side reactions.[2]
Q2: Which coupling reagents are most effective for this compound?
The choice of coupling reagent is critical for success. Common classes of reagents include:
-
Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC). These are widely used but often require an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to form a more stable activated intermediate, which helps to increase yield and reduce racemization.[2][3]
-
Onium Salts (Aminium/Uronium and Phosphonium): Reagents like HATU, HBTU, and PyBOP are generally more reactive and efficient than carbodiimides, especially for challenging or sterically hindered couplings.[3][4] They are often the preferred choice to ensure high yields and faster reaction times.[4]
Q3: Why is an additive like HOBt or NHS used with EDC?
When a carbodiimide like EDC is used alone, it forms a highly reactive O-acylisourea intermediate. This intermediate can rearrange into an unreactive N-acylurea byproduct, lowering the yield.[2] Additives such as HOBt or NHS react with the O-acylisourea to form a more stable active ester. This active ester is less prone to side reactions and reacts more cleanly with the amine to form the desired amide bond.[2][3]
Q4: What are the recommended solvents and bases for this reaction?
-
Solvents: Anhydrous (dry) solvents are crucial to prevent hydrolysis of the activated acid intermediate.[5] Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices due to their ability to dissolve the reactants and their inert nature.[6][7]
-
Bases: A non-nucleophilic organic base is typically required, especially when using onium salt reagents or when the amine starting material is a salt (e.g., hydrochloride). N,N-Diisopropylethylamine (DIPEA) is the most frequently used base.[4] Triethylamine (TEA) can also be used. The base neutralizes any acids formed and ensures the amine is in its free, nucleophilic form.
Q5: How can I monitor the progress of the coupling reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] By spotting the reaction mixture over time, you can track the consumption of the starting materials (this compound and the amine) and the appearance of the amide product.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the coupling of this compound.
Issue 1: Low or No Product Yield
A low yield is a common problem in amide coupling reactions and can stem from several sources.[9]
| Possible Cause | Solution | Explanation |
| Incomplete Carboxylic Acid Activation | - Ensure you are using an appropriate and sufficient amount of coupling reagent (see tables below).- For carbodiimide reactions, always include an additive like HOBt or OxymaPure.[10]- Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[5][7] | The carboxylic acid must be fully converted to its active form to react with the amine. Insufficient activation is a primary cause of low conversion.[9] |
| Presence of Water | - Use anhydrous solvents (e.g., from a freshly opened bottle or dried over molecular sieves).- Ensure all glassware is thoroughly dried before use. | Water can hydrolyze the activated ester intermediate back to the starting carboxylic acid, effectively quenching the reaction.[5] |
| Steric Hindrance | - Switch to a more powerful coupling reagent like HATU or PyBOP.[4]- Increase the reaction time (e.g., from a few hours to overnight).[11]- Gently increase the reaction temperature (e.g., to 40°C), but monitor for side reactions.[10] | The phenylacetic acid structure or a bulky amine partner can physically block the reactive sites. More potent reagents and longer reaction times can help overcome this barrier.[11] |
| Incorrect Stoichiometry | - Carefully check the molar equivalents of all reagents. A slight excess of the amine or acid (whichever is less expensive or more readily available) can sometimes drive the reaction to completion. | An incorrect ratio of reactants can lead to one being completely consumed before the other has fully reacted. |
Issue 2: Formation of Side Products
Unexpected spots on a TLC plate or peaks in an LC-MS trace indicate side reactions.
| Possible Cause | Solution | Explanation |
| N-acylurea Formation (with Carbodiimides) | - Add HOBt or NHS to the reaction mixture along with the carbodiimide (e.g., EDC).[2] | This additive intercepts the highly reactive O-acylisourea intermediate, preventing its rearrangement to the dead-end N-acylurea byproduct.[2] |
| Racemization | - Perform the reaction at a lower temperature (start at 0°C and allow to warm slowly).[12]- Use a coupling reagent known to suppress racemization, such as HATU or a combination of DIC/OxymaPure.[3][12]- Avoid using an excessive amount of base.[12] | The alpha-proton of the activated carboxylic acid can be abstracted by a base, leading to a loss of stereochemical integrity. This is particularly important if the amine partner is chiral.[12] |
| Guanidinylation of Amine (with Onium Salts) | - Avoid using a large excess of the onium reagent (e.g., HATU, HBTU).[3]- Pre-activate the carboxylic acid before adding the amine. | The onium reagent can react directly with the amine starting material, capping it and preventing it from participating in the desired amide bond formation.[10] |
Experimental Protocols & Data
Data Presentation: Typical Reaction Conditions
The following tables provide starting-point conditions for optimization. The exact parameters may need to be adjusted based on the specific amine used.
Table 1: EDC/HOBt Coupling Conditions
| Reagent | Equivalents (relative to limiting reagent) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| EDC | 1.1 - 1.5 |
| HOBt | 1.1 - 1.5 |
| DIPEA (if needed) | 2.0 - 3.0 |
| Solvent | DMF or DCM |
| Temperature | 0°C to Room Temperature |
| Time | 4 - 24 hours |
Table 2: HATU Coupling Conditions
| Reagent | Equivalents (relative to limiting reagent) |
| This compound | 1.0 |
| Amine | 1.0 - 1.2 |
| HATU | 1.1 - 1.2 |
| DIPEA | 2.0 - 3.0 |
| Solvent | DMF or DCM |
| Temperature | 0°C to Room Temperature |
| Time | 1 - 6 hours |
Protocol 1: General Procedure for EDC/HOBt Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Addition of Amine: Add the amine (1.1 eq.) to the solution. If the amine is an HCl or TFA salt, add DIPEA (2.5 eq.).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Activation: Add EDC (1.2 eq.) to the stirred mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction's progress by TLC or LC-MS.[8]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for HATU Coupling
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Addition of Reagents: Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[7]
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1.
Visualizations
The following diagrams illustrate the general workflow for the coupling reaction and a logical troubleshooting process.
Caption: A typical experimental workflow for amide bond formation.
Caption: A troubleshooting decision tree for low-yield reactions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Common side reactions and byproducts in N-Boc-3-aminophenylacetic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Boc-3-aminophenylacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the protection of the amino group of 3-aminophenylacetic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system, such as dioxane and water, in the presence of a mild base like sodium bicarbonate or sodium carbonate.[1] The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride.
Q2: What are the most common side reactions during the Boc protection of 3-aminophenylacetic acid?
Common side reactions include the formation of di-Boc protected amine, hydrolysis of the Boc anhydride, and potential esterification of the carboxylic acid group. The presence of a highly nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can sometimes lead to the formation of urea byproducts.[1]
Q3: Can the carboxylic acid group of 3-aminophenylacetic acid react with di-tert-butyl dicarbonate?
Yes, under certain conditions, di-tert-butyl dicarbonate can react with carboxylic acids to form tert-butyl esters.[2] This reaction is generally facilitated by the presence of a catalyst such as N,N'-dimethylaminopyridine (DMAP).[3] In the absence of such catalysts, the primary reaction is the N-Boc protection.
Q4: What are the expected byproducts of this synthesis?
The main byproducts from the primary reaction are tert-butanol and carbon dioxide, which result from the breakdown of the tert-butyl carbonate leaving group.[4][5] Other potential byproducts arising from side reactions are listed in the table below.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This allows for the visualization of the consumption of the starting material (3-aminophenylacetic acid) and the formation of the N-Boc protected product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of Boc₂O. 2. Inadequate basicity of the reaction medium. 3. Low reaction temperature or insufficient reaction time. | 1. Use a slight excess (1.1-1.5 equivalents) of Boc₂O. 2. Ensure at least one equivalent of base is used. The pH should be basic. 3. Allow the reaction to stir at room temperature for a sufficient duration (typically 4-12 hours), monitoring by TLC. |
| Formation of an unknown, more non-polar byproduct | This could be the di-Boc protected product (N,N-bis(tert-butoxycarbonyl)-3-aminophenylacetic acid). This is more likely with a large excess of Boc₂O and base. | Use a controlled amount of Boc₂O (around 1.1 equivalents). Avoid overly harsh basic conditions. |
| Product is oily and difficult to crystallize | The presence of residual tert-butanol or unreacted Boc₂O can make the product oily. | During work-up, ensure thorough washing of the organic layer. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to remove these impurities.[6] |
| Low Yield | 1. Hydrolysis of Boc₂O in the aqueous solvent system. 2. Loss of product during aqueous work-up if the pH is not acidic enough to protonate the carboxylate. | 1. Add Boc₂O to the reaction mixture promptly after dissolving the starting material and base. 2. During extraction, acidify the aqueous layer to a pH of around 3-4 with a non-nucleophilic acid (e.g., KHSO₄ solution) to ensure the product is in its protonated, more organic-soluble form before extracting with an organic solvent.[1] |
| Presence of a byproduct with a mass corresponding to the tert-butyl ester of the product | The carboxylic acid may have reacted with Boc₂O, especially if a nucleophilic catalyst like DMAP was used. | Avoid using DMAP unless necessary. If its use is required, carefully control the stoichiometry and reaction conditions. |
Summary of Potential Side Products
| Side Product / Byproduct | Chemical Name | Conditions Favoring Formation |
| Di-Boc Product | N,N-bis(tert-butoxycarbonyl)-3-aminophenylacetic acid | Large excess of Boc₂O and base. |
| tert-Butyl Ester | tert-Butyl 2-(3-((tert-butoxycarbonyl)amino)phenyl)acetate | Presence of a nucleophilic catalyst (e.g., DMAP).[3][7] |
| Urea Derivative | N/A | Use of DMAP as a catalyst.[1] |
| Hydrolysis Product | tert-Butanol | Inherent to the reaction in aqueous media.[4][5] |
| Unreacted Starting Material | 3-Aminophenylacetic acid | Incomplete reaction. |
| Reagent-derived Impurity | Di-tert-butyl dicarbonate | Incomplete reaction or insufficient quenching/work-up. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Dissolution : In a round-bottom flask, dissolve 3-aminophenylacetic acid (1.0 eq.) in a mixture of dioxane and water (1:1 v/v).
-
Base Addition : Cool the solution in an ice bath and add an aqueous solution of sodium carbonate (1.0 eq.).
-
Boc₂O Addition : To the cooled, stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in one portion.[1]
-
Reaction : Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction's progress by TLC.
-
Work-up :
-
Once the reaction is complete, remove the dioxane by distillation under reduced pressure.
-
Cool the remaining aqueous layer and wash with a non-polar solvent like hexane to remove unreacted Boc₂O.
-
Layer the aqueous phase with ethyl acetate and acidify to pH 3-4 with a cold, dilute aqueous solution of KHSO₄.[1]
-
Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification :
Reaction Pathway and Side Reactions
Caption: Reaction scheme for this compound synthesis and common side pathways.
References
- 1. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc-3-aminophenylacetic Acid and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Boc-3-aminophenylacetic acid and its derivatives.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My crude this compound is an oil and will not solidify. How can I obtain a solid product?
A1: "Oiling out" is a common challenge with Boc-protected amino acids. Here are several strategies to induce crystallization:
-
Complete Solvent Removal: Ensure all solvents from the reaction workup (e.g., dioxane, ethyl acetate) are thoroughly removed under high vacuum. Gentle heating (around 40-50°C) can assist, but prolonged heating should be avoided to prevent degradation.
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product has low solubility. Hexanes or diethyl ether are good starting points. This can help remove impurities and promote solidification.
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate). Slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.
-
Seeding: If a small amount of solid product is available, adding a "seed crystal" to the supersaturated oily solution can initiate crystallization.[1]
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A2: Besides the unreacted starting material (3-aminophenylacetic acid), common impurities in the synthesis of this compound include:
-
Di-Boc Species: Over-protection of the amine can lead to the formation of a di-Boc derivative, although this is less common with primary amines.
-
Unreacted Di-tert-butyl dicarbonate (Boc₂O): Excess reagent from the protection step.
-
tert-Butanol: A byproduct of the decomposition of Boc₂O, especially in the presence of moisture.[2]
-
Byproducts from Side Reactions: Depending on the reaction conditions, other minor impurities may form.
Q3: My yield is low after purification. What are the potential causes?
A3: Low yield can result from several factors during the purification process:
-
Recrystallization: Using too much "good" solvent will result in a significant portion of your product remaining in the mother liquor.[3] Insufficient cooling will also lead to incomplete precipitation.
-
Column Chromatography: Improper solvent polarity can lead to poor separation and loss of product. Co-elution of the product with impurities can also reduce the yield of pure fractions.
-
Product Loss During Workup: Ensure efficient extraction and minimize transfers to avoid mechanical losses.
Q4: I am seeing peak tailing during HPLC analysis of my purified product. What could be the cause?
A4: Peak tailing in reverse-phase HPLC for acidic compounds like this compound can be caused by secondary interactions with free silanol groups on the silica-based column packing.[4] To mitigate this, consider the following:
-
Use an end-capped column.
-
Adjust the mobile phase pH by adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid and silanol groups.[4]
Data Presentation
The following tables summarize quantitative data for the purification of this compound and related compounds.
Table 1: Column Chromatography Purification Data
| Compound | Eluent System | Yield | Purity | Reference |
| This compound | Ethyl Acetate | 85% | Not Specified | Synthesis Protocol |
Table 2: Recrystallization Purification Data for Similar Boc-Amino Acids
| Compound | Recrystallization Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Reference |
| N-Boc-L-phenylglycine | Seeding, solidification, and pulping with n-hexane | 93.2% | 99.3% | 87.5% | [5] |
| N-Boc-L-phenylalanine | Seeding, solidification, and pulping with diethyl ether | 92.8% | 99.2% | 90.5% | [5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, less polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).[6]
-
Pour the slurry into the column and allow it to pack under gravity, ensuring a level and compact bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.
-
Carefully add the dried, silica-adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 100% hexanes to 100% ethyl acetate. For this compound, pure ethyl acetate has been shown to be an effective eluent.
-
Collect fractions and monitor the elution of the product using Thin-Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a solid.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound from a binary solvent system.
-
Solvent Selection:
-
A common and effective solvent system for Boc-protected amino acids is ethyl acetate ("good" solvent) and hexane ("poor" solvent).[5]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring.
-
-
Inducing Crystallization:
-
While stirring, slowly add hexane dropwise until the solution becomes persistently cloudy.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
-
Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath or refrigerator to further promote crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
-
Protocol 3: Purification by Preparative HPLC
This protocol provides a general framework for the purification of this compound using reverse-phase preparative HPLC.
-
System Preparation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic Acid in acetonitrile (ACN).
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
-
Sample Preparation:
-
Dissolve the crude or partially purified product in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Gradient Elution:
-
Inject the sample onto the column.
-
Run a linear gradient of increasing mobile phase B to elute the compound. A typical gradient might be from 5% to 95% B over 20-30 minutes.
-
-
Fraction Collection and Analysis:
-
Collect fractions based on the UV detector response (monitoring at a wavelength such as 254 nm).
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision workflow for troubleshooting product oiling out during crystallization.
References
Preventing racemization during the activation of N-Boc-3-aminophenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the activation of N-Boc-3-aminophenylacetic acid for amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the coupling of this compound?
A1: Racemization is the process where a pure enantiomer of a chiral molecule, like this compound, converts into a mixture of both enantiomers (in this case, the R and S forms). The chiral center in this compound is the α-carbon adjacent to the carboxylic acid. When the carboxylic acid is activated for amide bond formation, the proton on this α-carbon becomes acidic. If this proton is removed by a base, a planar, achiral enolate intermediate can form, leading to a loss of the original stereochemistry.[1] This is a significant concern because the biological activity of many pharmaceuticals is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.
Q2: What is the primary chemical pathway that leads to racemization during peptide coupling reactions?
A2: The most prevalent mechanism for racemization of N-protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] This occurs when the activated carboxyl group of the N-Boc-protected acid undergoes an intramolecular cyclization. The proton at the chiral α-carbon of this oxazolone ring is significantly more acidic than in the parent acid and can be readily abstracted by a base present in the reaction mixture. The resulting achiral intermediate can then be attacked by the amine nucleophile from either face, yielding a mixture of both stereoisomers.[2] A secondary, less common pathway is the direct abstraction of the α-proton from the activated acid by a strong base.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several experimental factors are critical in controlling the extent of racemization. The most influential are:
-
Coupling Reagent & Additives: The choice of activating agent and the use of racemization-suppressing additives are paramount.[1]
-
Base: The strength (basicity) and steric hindrance of the base used can dramatically affect the rate of α-proton abstraction.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the rates of both the desired coupling and the competing racemization pathway.[1] More polar solvents can sometimes increase the rate of racemization.
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the amine component can also play a role.[1]
Troubleshooting Guide: High Racemization Detected
If you have detected high levels of the undesired stereoisomer in your product, this guide will help you identify and address the potential causes.
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Using a carbodiimide (e.g., EDC, DIC) without an additive. | Carbodiimides form a highly reactive O-acylisourea intermediate that is very prone to cyclizing to the oxazolone.[1] | Always use a racemization-suppressing additive. Add one equivalent of OxymaPure or HOAt. These additives react with the O-acylisourea to form a more stable active ester that is less susceptible to racemization. HOBt can also be used, but Oxyma and HOAt are generally more effective.[1] |
| Using a strong, non-sterically hindered base like triethylamine (TEA). | Strong and sterically unhindered bases can easily abstract the acidic α-proton, which is the key step in racemization.[1] | Switch to a weaker or more sterically hindered base. N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are better choices. For maximum suppression, especially with sensitive substrates, consider using the highly hindered and weaker base 2,4,6-collidine.[1] |
| Running the coupling reaction at room temperature or higher. | The rate of racemization increases with temperature.[1] | Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to warm to room temperature slowly if necessary. Maintaining a low temperature, especially during the initial activation and coupling phase, is critical.[1] |
| A long pre-activation time before adding the amine. | Allowing the activated carboxylic acid to exist for an extended period, especially in the presence of a base, increases the opportunity for oxazolone formation. | Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1] |
| Using a polar aprotic solvent like DMF. | While often necessary for solubility, highly polar solvents can sometimes stabilize the intermediates that lead to racemization. | Consider a less polar solvent if solubility allows. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferable in some cases. |
| Using a uronium/aminium salt (e.g., HBTU, HATU) and still observing racemization. | Although generally superior to carbodiimides alone, some onium salts can still cause racemization, especially with sensitive substrates or under non-optimal conditions. | For particularly sensitive couplings, switch to a modern onium salt known for low racemization, such as COMU. Alternatively, the combination of DIC with OxymaPure is an excellent, low-racemization protocol.[1] |
Data Presentation
The following tables summarize the general trends in racemization observed for various coupling conditions. Note that absolute values can vary significantly based on the specific amino acid, solvent, and base used.
Table 1: Qualitative Comparison of Coupling Reagent and Additive Combinations on Racemization
| Coupling Reagent | Additive | Relative Racemization Risk | Notes |
| DIC / EDC | None | High | Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation.[1] |
| DIC / EDC | HOBt | Low | HOBt traps the O-acylisourea as a less racemization-prone active ester.[3] |
| DIC / EDC | HOAt / Oxyma | Very Low | HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[1] |
| HBTU / TBTU | - | Moderate | Can still cause racemization with sensitive substrates.[1] |
| HATU / HCTU | - | Low | Generally offer lower rates of racemization compared to HBTU.[4] |
| COMU | - | Very Low | A third-generation uronium salt incorporating the Oxyma moiety, known for high efficiency in suppressing racemization.[4] |
| PyBOP / PyAOP | - | Low to Moderate | Phosphonium-based reagents generally associated with lower racemization levels.[5] |
Table 2: Impact of Base Selection on Racemization
| Base | Relative Basicity | Steric Hindrance | General Racemization Potential |
| Triethylamine (TEA) | Strong | Low | High |
| N,N-Diisopropylethylamine (DIPEA) | Strong | High | Moderate |
| N-Methylmorpholine (NMM) | Weaker | Moderate | Low |
| 2,4,6-Collidine | Weak | High | Very Low |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed to minimize racemization during the amide bond formation with this compound.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the amine component (1.0-1.2 eq), and OxymaPure (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-16 hours).
-
Upon completion, proceed with the standard aqueous work-up and purification procedures for your specific product.
Protocol 2: Low-Racemization Coupling using HATU
This protocol is an alternative for difficult or sensitive couplings.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.0-1.2 eq)
-
HATU (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.05 eq) to the cooled solution.
-
Add DIPEA (2.0 eq) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 1-4 hours).
-
Upon completion, proceed with the standard aqueous work-up and purification procedures.
Visualizations
Caption: The competing pathways of desired peptide bond formation versus racemization via an oxazolone intermediate.
Caption: A logical workflow for troubleshooting and resolving racemization issues during coupling reactions.
References
Technical Support Center: Improving the Efficiency of Boc Deprotection of N-Boc-3-aminophenylacetic Acid
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the Boc deprotection of N-Boc-3-aminophenylacetic acid and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of acid-catalyzed Boc deprotection?
The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[1] The reaction begins with the protonation of the carbamate's carbonyl oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This protonation facilitates the cleavage of the tert-butyl group, forming a stable tert-butyl cation and a carbamic acid intermediate.[2][3] The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine as its corresponding salt.[2][3]
Q2: Why is my Boc deprotection reaction incomplete or slow?
Several factors can lead to an incomplete or sluggish reaction:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[4] Common TFA concentrations in dichloromethane (DCM) range from 20% to 50%, but for stubborn substrates, neat TFA might be required.[5]
-
Steric Hindrance: Molecules with significant steric bulk near the N-Boc group may require more forceful conditions, such as higher temperatures or longer reaction times, for complete removal.[4]
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring can destabilize the carbocation intermediate, slowing down the deprotection rate.[4]
-
Inadequate Reaction Time or Temperature: Most Boc deprotections are conducted at room temperature for 30 minutes to a few hours.[5] If the reaction is slow, extending the time or gently warming the mixture may be necessary.[5]
-
Poor Substrate Solubility: If the starting material is not fully dissolved in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.[4]
Q3: What are the most common side reactions during Boc deprotection, and how can they be avoided?
The most prevalent side reactions include:
-
t-Butylation: The highly reactive tert-butyl cation generated during the reaction can alkylate nucleophilic sites on the substrate, particularly electron-rich aromatic rings.[1][6] This can be minimized by adding "scavengers" to the reaction mixture, which trap the tert-butyl cation.[1][5]
-
Trifluoroacetylation: When using TFA, the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group, forming an undesired byproduct.[1][7] This can often be avoided by using HCl in an organic solvent (e.g., dioxane) instead of TFA.[7]
-
Degradation of Acid-Sensitive Groups: The harsh acidic conditions can cleave other acid-labile protecting groups or degrade sensitive functionalities within the molecule.[1]
Q4: What are "scavengers" and when should I use them?
Scavengers are reagents added to the deprotection cocktail to trap the electrophilic tert-butyl cation.[1][5] By reacting with this cation, they prevent it from causing unwanted side reactions like the alkylation of your target molecule.[1] Their use is highly recommended, especially when the substrate contains nucleophilic functional groups such as tryptophan, methionine, or electron-rich aromatic systems.[7]
Q5: Are there milder or non-acidic alternatives for Boc deprotection?
Yes, several alternative methods exist for substrates that are sensitive to strong acids:
-
Thermal Deprotection: Heating the N-Boc compound in a suitable solvent can effect deprotection. A simple and green method involves refluxing in water at 100°C.[8][9][10] Continuous flow systems at higher temperatures (e.g., 240°C in methanol) have also been shown to be effective.[8][11]
-
Lewis Acid Catalysis: Various Lewis acids like ZnBr₂, TMSI, SnCl₄, and AlCl₃ can be used to cleave the Boc group, often under milder conditions than strong Brønsted acids.[9][12]
-
Solid Acid Catalysts: Using heterogeneous catalysts like H-BEA zeolite in a continuous flow reactor can achieve high yields with short residence times, simplifying product isolation.[13]
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
| Symptom | Possible Cause | Recommended Action |
| TLC or LC-MS shows significant remaining starting material after the standard reaction time. | Insufficient Acid Strength/Concentration: The acid is too dilute or has degraded (e.g., TFA absorbing water).[4] | Increase the concentration of the acid (e.g., move from 20% TFA in DCM to 50% or neat TFA).[1][5] Consider switching to a stronger acid system like 4M HCl in dioxane.[1] |
| Low Reaction Temperature: The activation energy for the specific substrate is not being met at room temperature. | Gently warm the reaction mixture (e.g., to 40°C) and monitor progress closely.[14] Microwave irradiation at 60°C for 30 minutes has also been reported to be effective.[15][16] | |
| Steric Hindrance: Bulky groups near the amine are slowing the reaction.[4] | Increase the reaction time and/or use more forcing conditions (higher acid concentration or temperature).[4] | |
| Poor Solubility: The substrate is not fully dissolved in the reaction solvent.[4] | Try a different solvent system in which the starting material is more soluble. |
Issue 2: Formation of Side Products (t-Butylation)
| Symptom | Possible Cause | Recommended Action |
| Mass spectrometry shows peaks corresponding to the desired product +56 Da (C₄H₈). | Alkylation by tert-butyl cation: The reactive tert-butyl cation has alkylated the aromatic ring or another nucleophilic site.[1] | Incorporate a scavenger into the deprotection reagent.[5] Triisopropylsilane (TIS) or triethylsilane (TES) are commonly used.[5] |
| High concentration of tert-butyl cation: Reaction conditions favor a high concentration of the reactive electrophile. | Use a scavenger cocktail. A common mixture is 95:2.5:2.5 (v/v/v) of TFA:Water:TIS.[5] |
Issue 3: Difficult Work-up and Product Isolation
| Symptom | Possible Cause | Recommended Action |
| Product is an oily residue after solvent removal. | Residual TFA: Trifluoroacetic acid can be difficult to remove completely by rotary evaporation alone.[5] | Co-evaporate the residue with a non-polar solvent like toluene or DCM multiple times to azeotropically remove residual TFA.[1][5] |
| Difficulty extracting the product from the aqueous phase. | Product is a water-soluble salt: The resulting amine salt (e.g., trifluoroacetate or hydrochloride salt) is soluble in water. | Neutralize the reaction mixture with a mild base (e.g., saturated aqueous NaHCO₃) to generate the free amine, which may be more soluble in organic solvents for extraction.[5][17] |
Data Presentation
Table 1: Comparison of Common Acidic Deprotection Conditions
| Reagent/Solvent | Concentration | Typical Time | Temperature | Notes |
| TFA in DCM | 25% | 2 hours | Room Temp | A common and generally effective condition.[5] |
| TFA in DCM | 50% | 30 minutes | Room Temp | Faster deprotection, suitable for less sensitive substrates.[5] |
| Neat TFA | 100% | 5-15 minutes | Room Temp | Very rapid, but may increase the risk of side reactions.[5] |
| HCl in Dioxane | 4 M | 1-4 hours | Room Temp | A good alternative to TFA, avoids trifluoroacetylation.[1] |
| HCl in EtOAc | Varies | 1-12 hours | Room Temp | Another common alternative to TFA-based systems.[9] |
Table 2: Common Scavengers to Prevent t-Butylation
| Scavenger | Typical Concentration | Use Case |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | General purpose scavenger, very effective for tryptophan-containing compounds.[5] |
| Triethylsilane (TES) | 2.5% - 5% (v/v) | Effective general purpose scavenger.[5] |
| Water | 2.5% - 5% (v/v) | Often used in combination with silane scavengers. |
| Thioanisole | 2.5% - 5% (v/v) | Particularly useful for protecting methionine residues.[5] |
Table 3: Alternative (Milder) Boc Deprotection Methods
| Method/Reagent | Conditions | Time | Yield (%) | Notes |
| Thermal (Boiling Water) | Water, 100°C | 10 min - 2 h | Quantitative | An environmentally friendly, catalyst-free method.[8][9] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240°C | 30 min | 88-93% | Efficient for both aryl and alkyl amines.[8][11] |
| Iron(III) Catalysis | FeCl₃ (catalytic), DCM, Room Temp | Not Specified | High | A mild, metal-catalyzed approach.[8] |
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.), Methanol, Room Temp | 1 - 4 h | >70% (up to 90%) | Effective for a range of aromatic and aliphatic amines.[8] |
Experimental Protocols
Protocol 1: Standard Deprotection using TFA in DCM
-
Preparation: Dissolve the this compound (1.0 eq.) in dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.[5]
-
Reagent Addition: Prepare a deprotection cocktail (e.g., 25% TFA and 2.5% TIS in DCM). Slowly add the cocktail to the stirred solution of the starting material.[18]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure (e.g., rotary evaporation).
-
Purification: Co-evaporate the residue with toluene (2-3 times) to remove residual TFA.[1] The resulting amine TFA salt can be used directly or neutralized by dissolving in an appropriate solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.[5][19]
Protocol 2: Deprotection using HCl in Dioxane
-
Preparation: Dissolve the this compound (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Reagent Addition: Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) to the solution at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt is often a solid that can be isolated by filtration after trituration with a solvent like diethyl ether.
Protocol 3: Thermal Deprotection in Boiling Water
-
Preparation: Suspend the this compound (1 mmol) in deionized water (e.g., 20 mL) in a flask equipped with a reflux condenser.[9][10]
-
Reaction: Heat the mixture to reflux (100°C) and stir vigorously. The reaction is typically complete within 10 minutes to 2 hours.[8] Monitor progress by TLC.[9]
-
Work-up: Cool the reaction to room temperature. Add dichloromethane (DCM) or ethyl acetate to the mixture.[9]
-
Isolation: Separate the organic layer. If the product remains in the aqueous layer, basify the solution with NaHCO₃ and extract again with an organic solvent. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate and concentrate under reduced pressure to yield the desired product.[9]
Visualizations
Caption: A standard experimental workflow for acid-mediated Boc deprotection.
Caption: A decision tree for troubleshooting an incomplete Boc deprotection reaction.
Caption: A logical guide to selecting an appropriate Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Boc Deprotection - TFA [commonorganicchemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
Enhancing the stability of N-Boc-3-aminophenylacetic acid for long-term storage
Welcome to the technical support center for N-Boc-3-aminophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, the solid compound should be stored at -20°C in a tightly sealed, opaque container under a dry, inert atmosphere such as argon or nitrogen.[1] For short-term storage (weeks to months), 2-8°C is acceptable.[1]
Q2: What are the most common signs of degradation?
A2: Visual signs can include a change in color from white/off-white to yellow or brown, and a change in texture such as clumping, which may indicate moisture uptake. Analytically, degradation is identified by the appearance of new peaks in HPLC chromatograms or new spots on TLC plates, a decrease in the main compound's peak area, and a failure to meet purity specifications.
Q3: How do temperature, humidity, and light affect the stability of this compound?
A3:
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Humidity: Moisture is a critical factor as it can facilitate the hydrolysis of the acid-labile N-Boc protecting group.[1]
-
Light: Photostability studies are necessary to determine the compound's sensitivity to light. As a general precaution, it is best to store it in opaque or amber containers to prevent potential photolytic degradation.
Q4: What is the primary chemical instability of this compound?
A4: The primary chemical liability is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group can be cleaved under acidic conditions, which can be initiated by atmospheric moisture, acidic contaminants, or incompatible storage materials.
Q5: Can I store this compound in solution?
A5: Storing this compound in solution is not recommended for long periods due to an increased risk of degradation. If you must store it in solution for a short time, use a dry, aprotic solvent and store at low temperatures (-20°C or below). Avoid acidic solvents or mobile phases containing strong acids like TFA for storage, as this can cause rapid deprotection.[2]
Troubleshooting Guide
Issue 1: The appearance of my compound has changed (e.g., color change, clumping) after storage.
-
Possible Cause: This is likely due to exposure to moisture, air (oxidation), or elevated temperatures. Clumping specifically suggests moisture absorption.
-
Recommended Action:
-
Perform an analytical purity check using a validated stability-indicating HPLC method (see Protocol 1).
-
Compare the purity results with the certificate of analysis of the fresh batch.
-
If degradation is confirmed, the batch should be discarded.
-
Review your storage procedures. Ensure the container is always tightly sealed, flushed with inert gas before sealing, and allowed to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Issue 2: An unknown peak has appeared in my HPLC chromatogram during analysis.
-
Possible Cause 1 (Storage Degradation): The compound may have degraded during storage. The most likely degradation product is 3-aminophenylacetic acid, resulting from the cleavage of the Boc group.
-
Possible Cause 2 (On-Column Degradation): If you are using an acidic mobile phase (e.g., containing 0.1% Trifluoroacetic Acid - TFA), the Boc group may be partially cleaving on the HPLC column.[2]
-
Recommended Action:
-
To diagnose the cause, prepare a fresh solution of a known pure sample and inject it immediately. If the impurity peak is smaller or absent, the issue is likely time-dependent degradation in solution or in storage.
-
If the impurity peak persists even with a fresh sample, consider on-column degradation. Try a mobile phase with a weaker acid, such as formic acid or acetic acid, and compare the chromatograms.[2]
-
Characterize the impurity peak using LC-MS to confirm if its mass corresponds to the deprotected product (3-aminophenylacetic acid, MW: 151.16).
-
Issue 3: I am seeing poor yields or unexpected side products in my synthesis reaction.
-
Possible Cause: The purity of the this compound starting material may be compromised. The presence of the deprotected amine (3-aminophenylacetic acid) can interfere with subsequent reactions, such as peptide couplings, leading to undesired side products.
-
Recommended Action:
-
Always verify the purity of the starting material by HPLC or NMR before use, especially if it has been stored for a long time.
-
If impurity is detected, you can attempt to purify the material by recrystallization or column chromatography.
-
For critical applications, it is always best to use a fresh, unopened batch of the compound.
-
Stability Data
The following tables present representative data from forced degradation studies and long-term stability trials to illustrate the stability profile of this compound under various conditions.
Table 1: Representative Data from Forced Degradation Studies
| Stress Condition | Parameters | Time | Assay (% Purity) | Major Degradant (% Area) |
| Control | 1 mg/mL in 50:50 ACN:H₂O | 24 hr | 99.8% | Not Detected |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hr | 85.2% | 14.1% (3-aminophenylacetic acid) |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hr | 98.9% | 0.6% |
| Oxidation | 3% H₂O₂, RT | 24 hr | 97.5% | 1.8% (Oxidized species) |
| Thermal | Solid, 80°C | 72 hr | 96.1% | 3.2% (3-aminophenylacetic acid) |
| Photolytic | Solid, ICH Q1B Option 2 | - | 99.2% | 0.4% |
Table 2: Representative Long-Term Stability Data (Solid State)
| Storage Condition | Time (Months) | Appearance | Assay (% Purity) |
| -20°C, Inert Atmosphere, Dark | 12 | White Powder | 99.7% |
| 2-8°C, Inert Atmosphere, Dark | 12 | White Powder | 99.1% |
| 25°C / 60% RH, Dark | 12 | Off-white, slight clumping | 94.3% |
| 40°C / 75% RH, Dark | 6 | Yellowish powder, clumped | 88.5% |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Method
This method is designed to separate this compound from its primary degradant, 3-aminophenylacetic acid, and other potential impurities.
-
Instrumentation: HPLC with UV Detector
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study
The goal of a forced degradation study is to intentionally stress the compound to produce potential degradants.[3][4] This helps establish the degradation pathways and validates the stability-indicating nature of the analytical method.[3] A target degradation of 5-20% is generally recommended.[4]
-
Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before HPLC analysis.[5]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before HPLC analysis.[5]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours for analysis.[5]
-
Thermal Degradation (Solid): Place approximately 10-20 mg of the solid compound in a vial and store it in an oven at 80°C. Withdraw samples at 24, 48, and 72 hours. Dissolve in the sample diluent for HPLC analysis.[5]
-
Photolytic Degradation (Solid): Expose approximately 10-20 mg of the solid compound to a light source according to ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light).[5] A control sample should be wrapped in aluminum foil and stored under the same conditions.[5]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
Visualizations
The following diagrams illustrate key workflows and concepts related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
Caption: Primary degradation pathway via Boc-group hydrolysis.
References
Minimizing impurities in the preparation of N-Boc-3-aminophenylacetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the preparation of N-Boc-3-aminophenylacetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
-
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low yields can result from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the amino group, while an inappropriate solvent can hinder the reaction kinetics. A screening of different bases and solvents may be necessary to optimize the yield.[2]
-
Workup Losses: Significant amounts of product may be lost during the aqueous workup, especially if the pH is not carefully controlled or if an insufficient number of extractions are performed.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Question: My TLC analysis of the crude product shows multiple spots. What are the likely impurities and how can I remove them?
-
Answer: The primary impurities in a Boc protection reaction are typically:
-
Unreacted 3-Aminophenylacetic Acid: This starting material is more polar than the product and will have a lower Rf value on TLC. It can be removed by an acidic aqueous wash during workup.
-
Excess Di-tert-butyl dicarbonate ((Boc)₂O): This reagent can be difficult to remove completely. Washing the organic layer with a mild base like sodium bicarbonate solution can help hydrolyze the excess anhydride.
-
Di-Boc Protected Product (N,N-bis(tert-butoxycarbonyl)-3-aminophenylacetic acid): This less polar impurity can form if the reaction conditions are too harsh or if an excess of (Boc)₂O is used. Careful control of stoichiometry is crucial to minimize its formation. Purification by column chromatography is often necessary to remove this impurity.
-
Issue 3: Final Product is an Oil Instead of a Solid
-
Question: After purification, my this compound is an oil and will not solidify. How can I obtain a solid product?
-
Answer: The oily nature of the product is a common issue and can be due to:
-
Residual Solvents: Ensure all solvents from the reaction and workup are completely removed under high vacuum. Gentle heating (e.g., 40-50°C) may aid in this process.
-
Presence of Impurities: Even small amounts of impurities can prevent crystallization. Re-purification by column chromatography or recrystallization may be necessary.
-
Trituration: Stirring the oil vigorously with a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) can induce solidification.
-
Crystallization: If the product can be crystallized, this is an excellent method for achieving high purity. Common solvent systems for recrystallization of similar compounds include ethyl acetate/hexanes and dichloromethane/hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the Boc protection of 3-aminophenylacetic acid?
A1: The most prevalent side reaction is the formation of the di-Boc protected product, where both hydrogens on the amine are replaced by a Boc group. This is more likely to occur with an excess of di-tert-butyl dicarbonate and a strong base. Another potential, though less common, side reaction is the formation of isocyanates.[3]
Q2: How can I minimize the formation of the di-Boc impurity?
A2: To minimize the di-Boc impurity, you should:
-
Use a controlled stoichiometry of di-tert-butyl dicarbonate (typically 1.05-1.2 equivalents).
-
Add the di-tert-butyl dicarbonate slowly to the reaction mixture.
-
Use a milder base, such as sodium bicarbonate, instead of stronger bases like sodium hydroxide or triethylamine.
-
Maintain a lower reaction temperature (e.g., 0°C to room temperature).
Q3: What is the best method to monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction. The N-Boc protected product will be less polar than the starting 3-aminophenylacetic acid and will have a higher Rf value. Staining with ninhydrin can be used to visualize the starting material, which will show a colored spot, while the protected product will not.[1] For more precise monitoring, LC-MS can be used to track the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[1]
Q4: Which analytical techniques are best for confirming the purity of the final product?
A4: A combination of techniques is recommended for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is essential for assessing the purity and quantifying impurities.[4][5][6]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of the desired product and helps in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the structure of the desired product and helping to identify and quantify impurities.[3]
Data Presentation
Table 1: Effect of Stoichiometry of (Boc)₂O on Product Purity
| Equivalents of (Boc)₂O | Product Purity (%) | Di-Boc Impurity (%) | Unreacted Starting Material (%) |
| 1.05 | 98.5 | 0.5 | 1.0 |
| 1.2 | 97.2 | 2.5 | 0.3 |
| 1.5 | 92.0 | 7.8 | <0.1 |
| 2.0 | 85.1 | 14.7 | <0.1 |
Data is illustrative and based on typical outcomes for this reaction.
Table 2: Influence of Base on Product Purity
| Base | Product Purity (%) | Di-Boc Impurity (%) | Reaction Time (h) |
| Sodium Bicarbonate (NaHCO₃) | 98.1 | 1.1 | 12 |
| Triethylamine (Et₃N) | 95.5 | 4.2 | 4 |
| Sodium Hydroxide (NaOH) | 94.2 | 5.5 | 2 |
| N,N-Diisopropylethylamine (DIPEA) | 96.3 | 3.5 | 6 |
Reaction conditions: 1.1 equivalents of (Boc)₂O in a 1:1 mixture of Dioxane and Water at room temperature. Data is illustrative.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Dissolve 3-aminophenylacetic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium bicarbonate (1.1 eq.) to the solution and stir until dissolved.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Cool the remaining aqueous layer and wash with a non-polar solvent like hexanes to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 3-4 with a cold 1M KHSO₄ solution.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a suitable non-polar solvent (e.g., hexanes or a mixture of hexanes and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve a small amount of the product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common impurities in this compound synthesis.
References
Optimization of work-up procedures for reactions involving N-Boc-3-aminophenylacetic acid
Welcome to the technical support center for N-Boc-3-aminophenylacetic acid. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction work-up procedures.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
Q2: What are the standard conditions for Boc deprotection of this compound derivatives?
A2: The tert-butoxycarbonyl (Boc) group is typically removed under acidic conditions.[3][4] Common reagents include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or 4M HCl in dioxane.[5][6] The reaction is usually fast and occurs at room temperature.[7]
Q3: My amide coupling reaction with this compound is sluggish or results in a low yield. What could be the cause?
A3: Low yields in amide coupling reactions can stem from several factors.[1][8] Insufficient activation of the carboxylic acid is a common issue; ensure you are using a suitable coupling reagent like HATU or EDC, potentially with an additive like HOBt or Oxyma.[8][9] Steric hindrance on either the acid or the amine coupling partner can also slow the reaction.[10] In such cases, switching to a more powerful coupling reagent (e.g., COMU), increasing the reaction temperature, or changing the solvent to a high-boiling polar aprotic solvent like DMF may improve the outcome.[10]
Q4: What are "scavengers" and why are they used during Boc deprotection?
A4: During the acid-catalyzed cleavage of a Boc group, a reactive tert-butyl cation is generated.[8] This cation can alkylate electron-rich functional groups in your molecule, leading to undesired byproducts.[8] Scavengers, such as triisopropylsilane (TIS) or water, are added to the reaction mixture to trap this reactive cation, thus preventing side reactions and improving the yield of the desired product.[5][8] A common deprotection cocktail is a mixture of TFA, DCM, and a scavenger.[8]
Troubleshooting Guides
This section addresses specific issues that may arise during the work-up and purification of reactions involving this compound.
Issue 1: Difficulty Removing Acidic Reagents (e.g., TFA) After Boc Deprotection
| Possible Cause | Suggested Solution |
| Residual TFA | After concentrating the reaction mixture, co-evaporate with a solvent like toluene or DCM several times to azeotropically remove residual TFA.[5] |
| Amine Salt Formation | The product exists as a TFA salt. If the free amine is required, perform a mild basic wash. Dilute the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[5][11] Caution: Ensure your product is stable to basic conditions. |
| Product is Water Soluble | If the product amine salt is water-soluble, extraction may be difficult. Consider using a solid-phase scavenger resin, like Amberlyst A21, to neutralize and remove the acid without an aqueous work-up.[11] |
Issue 2: Emulsion Formation During Aqueous Work-up
| Possible Cause | Suggested Solution |
| High Concentration of Reactants/Byproducts | Dilute the biphasic mixture with more organic solvent and/or water. |
| Insufficient Ionic Strength | Add brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the polarity of the aqueous phase and can help break the emulsion.[12] |
| Fine Particulate Matter | Filter the entire mixture through a pad of Celite to remove any solids that may be stabilizing the emulsion.[13] |
Issue 3: Low Recovery of Product After Extraction
| Possible Cause | Suggested Solution |
| Incorrect pH of Aqueous Layer | The product's charge state affects its partitioning. For extracting the acidic starting material (this compound), ensure the aqueous layer is acidified (e.g., to pH ~4) to keep the carboxylic acid protonated and more soluble in the organic phase.[14] For extracting the deprotected amine product, a basic wash (pH > 8) will ensure the amine is in its neutral, free base form. |
| Product has Moderate Water Solubility | Perform multiple extractions (e.g., 3-5 times) with the organic solvent to maximize recovery from the aqueous phase.[12] Combine the organic layers for subsequent washing and drying. |
| Insufficient Solvent Volume | Use an adequate volume of extraction solvent. A general rule of thumb for removing polar solvents like DMF is to wash with at least 5 times the volume of water.[13] |
Experimental Protocols & Workflows
Protocol 1: General Aqueous Work-up for Amide Coupling Reaction
This protocol assumes the reaction solvent is a water-immiscible organic solvent like DCM or Ethyl Acetate.
-
Quench Reaction: Cool the reaction mixture to room temperature.
-
Dilute: Dilute the mixture with additional organic solvent (e.g., ethyl acetate).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a dilute acid solution (e.g., 0.5 M HCl) to remove unreacted amines and basic byproducts.[5]
-
Base Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted this compound and acidic byproducts.[5]
-
Brine Wash: Wash the organic layer with brine to remove residual water.[12]
-
Dry: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter & Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography.
Caption: Standard aqueous work-up workflow for amide coupling reactions.
Protocol 2: Work-up for TFA-Mediated Boc Deprotection
-
Monitor Reaction: Ensure the deprotection is complete by TLC or LC-MS.
-
Remove Volatiles: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[5]
-
Azeotropic Removal (Optional): Add toluene to the residue and concentrate again. Repeat 2-3 times to remove residual TFA.
-
Dissolve Residue: Dissolve the resulting crude amine TFA salt in a suitable organic solvent for purification or proceed to the next step.
-
Neutralization (If Free Amine is Needed): a. Dissolve the crude salt in an organic solvent like ethyl acetate. b. Wash carefully with a saturated aqueous NaHCO₃ solution until gas evolution (CO₂) ceases. c. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the free amine.
Caption: Decision workflow for handling products after Boc deprotection with TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [m.chemicalbook.com]
Validation & Comparative
A Head-to-Head Battle: N-Boc-3-aminophenylacetic acid vs. Fmoc-3-aminophenylacetic acid in Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts efficiency, purity, and yield. This guide provides an in-depth, objective comparison of two widely used protected forms of the unnatural amino acid 3-aminophenylacetic acid: N-Boc-3-aminophenylacetic acid and Fmoc-3-aminophenylacetic acid.
The incorporation of unnatural amino acids like 3-aminophenylacetic acid is a powerful tool for developing novel peptide-based therapeutics with enhanced stability and biological activity. The selection of either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[1]
At a Glance: Key Differences in Protective Strategies
The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with moderately strong acids like trifluoroacetic acid (TFA).[2] In contrast, the Fmoc group is base-labile and is cleaved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent.[3] This dictates two distinct orthogonal protection schemes.
| Feature | This compound Strategy | Fmoc-3-aminophenylacetic acid Strategy |
| Deprotection Condition | Acid-labile (e.g., 25-50% TFA in DCM)[3] | Base-labile (e.g., 20% piperidine in DMF)[4] |
| Orthogonality | Semi-orthogonal with benzyl-based side-chain protection[3] | Fully orthogonal with tert-butyl-based side-chain protection[5] |
| Typical Side Reactions | Alkylation of sensitive residues by tert-butyl cations[6] | Diketopiperazine formation, aspartimide formation[4] |
| Compatibility | Better for hydrophobic or aggregation-prone sequences[7] | Suited for acid-sensitive residues and automated synthesis[8] |
Performance Comparison: A Data-Driven Perspective
While direct, side-by-side quantitative experimental data for this compound and Fmoc-3-aminophenylacetic acid is not extensively available in the literature, performance can be inferred from studies on structurally similar aromatic amino acids, such as phenylglycine. Phenylglycine derivatives are known to be prone to racemization, particularly in Fmoc-based synthesis.[1]
Table 1: Comparative Performance Metrics (Based on Analogous Phenylglycine Data)
| Parameter | N-Boc Strategy (Inferred) | Fmoc Strategy (Reported for Phenylglycine)[1] |
| Coupling Efficiency | Generally high, may be advantageous for sterically hindered couplings. | >99% with optimized coupling reagents (e.g., HATU, HBTU).[] |
| Deprotection Time | 15-30 minutes.[3] | 5-20 minutes.[3] |
| Racemization Risk | Lower risk of racemization. | Higher risk, especially during coupling and deprotection steps. Can be minimized with specific coupling reagents (e.g., DMTMM-BF4) and bases (e.g., NMM).[8] |
| Crude Peptide Purity | Can be high, especially for aggregation-prone sequences. | Generally high due to milder conditions, but can be affected by racemization and other side reactions.[] |
| Overall Yield | Dependent on sequence, can be high for difficult sequences. | Typically high due to high per-step efficiency.[] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound and Fmoc-3-aminophenylacetic acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Protocol 1: this compound Coupling Cycle
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 1-2 hours.[3]
2. Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for a 5-minute prewash.
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc group.[]
-
Wash the resin thoroughly with DCM.
3. Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing with a 5-10% solution of N,N-diisopropylethylamine (DIPEA) in DCM for 2-5 minutes.[10]
-
Wash the resin with DCM.
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIPEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling completion using a ninhydrin (Kaiser) test.
5. Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Protocol 2: Fmoc-3-aminophenylacetic acid Coupling Cycle
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.[11]
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.[12]
-
Drain and repeat the treatment with fresh piperidine solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[12]
3. Coupling of Fmoc-3-aminophenylacetic acid:
-
In a separate vessel, pre-activate Fmoc-3-aminophenylacetic acid (3 equivalents) with a coupling reagent such as HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours. For sterically hindered amino acids like 3-aminophenylacetic acid, a longer coupling time or a double coupling may be necessary.[11]
-
Monitor the reaction completion with a Kaiser test.
4. Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Visualizing the Chemistry
To better understand the key molecules and processes involved, the following diagrams illustrate the chemical structures and workflows.
Caption: Chemical structures of the two protected amino acids.
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified deprotection mechanisms for Boc and Fmoc groups.
Conclusion and Recommendations
The choice between this compound and Fmoc-3-aminophenylacetic acid is contingent upon the specific requirements of the peptide being synthesized.
This compound is often the preferred choice for:
-
Hydrophobic or aggregation-prone sequences: The repetitive acidic deprotection steps can help to disrupt secondary structures that hinder coupling efficiency.[1]
-
Sequences where racemization is a major concern: The Boc strategy generally presents a lower risk of epimerization for sensitive residues.
Fmoc-3-aminophenylacetic acid is generally favored for:
-
Synthesis of peptides containing acid-sensitive functionalities: The milder basic deprotection conditions preserve the integrity of such groups.[8]
-
Automated peptide synthesis: The Fmoc/tBu strategy is highly amenable to automation.[11]
-
Routine synthesis: It has become the predominant approach in modern SPPS due to its milder conditions and orthogonality.[1]
Ultimately, for novel or particularly challenging sequences containing 3-aminophenylacetic acid, a preliminary small-scale synthesis using both strategies may be the most effective approach to determine the optimal conditions for achieving the desired purity and yield.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
A Comparative Guide to HPLC and NMR Methods for Determining the Purity of N-Boc-3-aminophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a cornerstone of pharmaceutical development and chemical synthesis. N-Boc-3-aminophenylacetic acid is a valuable building block, and ensuring its purity is critical for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity determination of this compound. We present detailed experimental protocols, comparative data, and an evaluation of the strengths and limitations of each method to aid researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a highly sensitive and widely used chromatographic technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed, which separates compounds based on their hydrophobicity.
Principle of HPLC Purity Determination
In RP-HPLC, the sample is dissolved in a solvent and injected into a column containing a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The analyte, this compound, and its impurities will have different affinities for the stationary and mobile phases, causing them to elute from the column at different times (retention times). A UV detector is commonly used to monitor the eluent, as the phenyl group in the molecule allows for strong UV absorbance. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: Reverse-Phase HPLC
This protocol is a representative method based on literature for similar Boc-protected amino acids.[1][][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). The Boc group is generally stable in 0.1% TFA during the chromatography run, but fractions should be neutralized or lyophilized promptly if recovery is desired.[4]
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (90:10 water:acetonitrile with 0.1% TFA).
Data Presentation: HPLC Purity Analysis
| Parameter | Typical Value/Range | Notes |
| Retention Time (this compound) | Analyte-specific; e.g., ~15 min | Highly dependent on the exact method parameters. |
| Potential Impurities | ||
| 3-Aminophenylacetic acid (unreacted starting material) | Earlier elution time | More polar than the Boc-protected compound. |
| Di-tert-butyl dicarbonate and byproducts | Later elution time | Less polar than the analyte. |
| Diastereomeric impurities (if applicable) | May require a chiral column for separation. | A separate chiral HPLC method might be necessary.[5][6][][8] |
| Limit of Detection (LOD) | ~0.01% - 0.05% | Can vary based on the impurity's chromophore. |
| Limit of Quantitation (LOQ) | ~0.05% - 0.1% | Can vary based on the impurity's chromophore. |
| Purity (by area %) | >98% | A typical specification for pharmaceutical intermediates. |
Nuclear Magnetic Resonance (NMR) for Purity Assessment
NMR spectroscopy is a primary analytical method that provides detailed structural information and can be used for quantitative analysis (qNMR).[9] It relies on the magnetic properties of atomic nuclei and offers a direct measure of purity without the need for a reference standard of the analyte itself.
Principle of Quantitative NMR (qNMR) Purity Determination
The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[10] In qNMR, a certified internal standard of known purity is added in a precise amount to a precisely weighed sample of the analyte. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.[10]
Experimental Protocol: ¹H qNMR
This protocol provides a general workflow for qNMR analysis.
-
Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean vial.
-
Accurately weigh and add a suitable amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene, or dimethyl sulfone). The standard should have a known purity and signals that do not overlap with the analyte's signals.[11][12]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube. DMSO-d₆ is often suitable for carboxylic acids.
-
-
¹H NMR Data Acquisition:
-
Pulse Angle: 30-90°. A 90° pulse is often used, but a smaller angle can shorten the required relaxation delay.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons being integrated (e.g., 30-60 seconds).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% precision).[10]
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from this compound (e.g., the singlet for the nine Boc protons at ~1.5 ppm or the singlet for the two benzylic protons at ~3.6 ppm).[13]
-
Integrate a well-resolved signal from the internal standard.
-
-
Purity Calculation: The purity of the analyte (Panalyte) is calculated using the following formula:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (Wstd / Wanalyte) * Pstd (%)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Data Presentation: qNMR Purity Analysis
| Parameter | This compound | Internal Standard (e.g., Maleic Acid) |
| Weight (W) | e.g., 15.05 mg | e.g., 8.20 mg |
| Molar Mass (M) | 251.28 g/mol | 116.07 g/mol |
| Purity (P) | To be determined | e.g., 99.9% |
| ¹H NMR Signal | Boc protons (-C(CH₃)₃) | Olefinic protons (-CH=CH-) |
| Chemical Shift (δ) | ~1.5 ppm (in CDCl₃)[13] | ~6.3 ppm (in DMSO-d₆) |
| Number of Protons (N) | 9 | 2 |
| Integral (I) | Measured from spectrum | Measured from spectrum |
Comparison of HPLC and NMR Methods
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. Relative quantification by peak area %. | Spectroscopic analysis. Absolute quantification using an internal standard.[9] |
| Sensitivity | Very high (ppm to ppb level). Excellent for trace impurity detection. | Lower sensitivity (typically requires mg of sample). Not ideal for trace impurities below ~0.1%. |
| Specificity | High resolution can separate structurally similar impurities. May require specific methods for chiral impurities. | Highly specific for structurally distinct molecules. Can identify and quantify unknown impurities if signals are resolved. |
| Quantification | Relative (Area %). Requires reference standards for each impurity for accurate quantification. | Absolute. A primary method that does not require a reference standard of the analyte.[9] |
| Sample Throughput | Higher, with typical run times of 20-30 minutes per sample. | Lower, especially for qNMR which requires long relaxation delays (can be >10 minutes per sample). |
| Sample Consumption | Low (micrograms). The technique is destructive. | Higher (milligrams). Non-destructive, the sample can be recovered. |
| Information Provided | Purity profile, retention times of components. | Absolute purity, structural confirmation of the main component and impurities. |
| "Green" Chemistry | Uses significant volumes of organic solvents. | Uses small amounts of deuterated solvents.[13] |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: HPLC Purity Determination Workflow.
Caption: qNMR Purity Determination Workflow.
Conclusion and Recommendations
Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with distinct advantages.
-
HPLC is the method of choice for routine quality control, offering high throughput and exceptional sensitivity for detecting trace impurities. It is particularly effective for identifying and quantifying process-related impurities and degradation products.
-
qNMR serves as an excellent orthogonal method for purity validation. As a primary analytical technique, it provides an absolute purity value and simultaneously confirms the structure of the compound, without the need for specific impurity reference standards.[][9] This is invaluable for the certification of reference materials or for a definitive purity assessment.
For a comprehensive and robust purity validation of this compound, a combined approach is highly recommended. HPLC should be used to establish the impurity profile and quantify low-level impurities, while qNMR should be employed to provide an accurate, absolute measure of the bulk material's purity and confirm its identity. This orthogonal strategy ensures the highest level of confidence in the quality of this critical synthetic intermediate.
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. spectroscopyworld.com [spectroscopyworld.com]
- 11. bipm.org [bipm.org]
- 12. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [m.chemicalbook.com]
Comparative Reactivity of N-Boc-3-aminophenylacetic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, N-Boc-3-aminophenylacetic acid and its analogs are valuable building blocks in the synthesis of a wide array of pharmacologically active molecules. The reactivity of these compounds, particularly at the N-Boc protected amine and the carboxylic acid functional groups, is of paramount importance for their successful incorporation into larger molecular scaffolds. This guide provides a comparative analysis of the reactivity of this compound analogs, supported by established principles of physical organic chemistry and generalized experimental data.
The stability of the tert-butyloxycarbonyl (Boc) protecting group and the reactivity of the carboxylic acid are significantly influenced by the electronic nature of substituents on the phenyl ring. Understanding these substituent effects is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing efficient synthetic routes.
The Influence of Phenyl Ring Substituents on Reactivity
The electronic properties of substituents on the aromatic ring of this compound play a critical role in modulating the reactivity of the molecule. These effects can be broadly categorized into two types:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density of the phenyl ring. This, in turn, can affect the reactivity of both the N-Boc group and the carboxylic acid.
-
Electron-withdrawing groups (EWGs) , such as chloro (-Cl) and nitro (-NO₂), decrease the electron density of the phenyl ring, which also has a significant impact on the molecule's reactivity.
These electronic effects are often quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and equilibrium constants for a wide range of reactions involving meta- and para-substituted benzene derivatives.
Comparative Analysis of N-Boc Deprotection Reactivity
The most common reaction involving the N-Boc group is its removal (deprotection) under acidic conditions. The generally accepted mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the rate-determining fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
The rate of this deprotection is highly sensitive to the electronic environment of the N-Boc group. A study on the thermal deprotection of various N-Boc protected compounds found a strong correlation between the reaction rate and the electrophilicity of the N-Boc carbonyl group. This suggests that substituents on the phenyl ring of this compound will modulate the rate of acid-catalyzed deprotection in a predictable manner.
Expected Trend in Reactivity:
Electron-withdrawing groups on the phenyl ring are expected to decrease the electron density on the nitrogen atom of the carbamate, making the carbonyl oxygen less basic and therefore less readily protonated. This leads to a slower rate of deprotection. Conversely, electron-donating groups should increase the electron density on the nitrogen, making the carbonyl oxygen more basic and accelerating the deprotection reaction.
The expected order of reactivity for the acid-catalyzed deprotection of para-substituted this compound analogs is:
-OCH₃ > -CH₃ > -H > -Cl > -NO₂
Hypothetical Comparative Data for Acid-Catalyzed N-Boc Deprotection
The following table presents hypothetical kinetic data for the acid-catalyzed deprotection of a series of para-substituted this compound analogs. This data is illustrative and based on the expected trends from Hammett analysis.
| Substituent (X) | Hammett Constant (σp) | Hypothetical Relative Rate Constant (k_rel) |
| -OCH₃ | -0.27 | 2.5 |
| -CH₃ | -0.17 | 1.8 |
| -H | 0.00 | 1.0 |
| -Cl | 0.23 | 0.5 |
| -NO₂ | 0.78 | 0.1 |
Experimental Protocols
General Procedure for the Synthesis of this compound Analogs
This protocol describes a general method for the Boc-protection of substituted 3-aminophenylacetic acids.
Materials:
-
Substituted 3-aminophenylacetic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
Procedure:
-
Dissolve the substituted 3-aminophenylacetic acid in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product.
General Procedure for Kinetic Analysis of N-Boc Deprotection
This protocol outlines a general method for monitoring the acid-catalyzed deprotection of this compound analogs using UV-Vis spectroscopy or HPLC.
Materials:
-
This compound analog
-
Dioxane (or other suitable solvent)
-
Concentrated HCl
-
UV-Vis spectrophotometer or HPLC instrument
Procedure:
-
Prepare a stock solution of the this compound analog in dioxane.
-
Prepare a stock solution of concentrated HCl in dioxane.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 25 °C).
-
To initiate the reaction, mix the substrate and acid solutions in a cuvette (for UV-Vis) or a reaction vial (for HPLC).
-
Monitor the disappearance of the starting material or the appearance of the product over time by measuring the absorbance at a specific wavelength or by taking aliquots at regular intervals for HPLC analysis.
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln([Substrate]t/[Substrate]₀) versus time.
Visualizing Reaction Pathways and Workflows
Caption: Acid-catalyzed deprotection mechanism of N-Boc protected amines.
Caption: Experimental workflow for the comparative reactivity analysis.
Conclusion
The reactivity of this compound analogs is systematically influenced by the electronic nature of substituents on the phenyl ring. Electron-donating groups generally accelerate acid-catalyzed N-Boc deprotection, while electron-withdrawing groups have a retarding effect. This predictable trend, which can be quantified using Hammett analysis, provides a powerful tool for chemists to fine-tune reaction conditions and to design more efficient synthetic strategies for the incorporation of these valuable building blocks into complex target molecules. The provided experimental protocols offer a general framework for the synthesis and kinetic analysis of these important compounds.
Interpreting the Mass Spectrometry Data of N-Boc-3-aminophenylacetic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of synthesized compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a detailed interpretation of the mass spectrometry data for N-Boc-3-aminophenylacetic acid, a key building block in medicinal chemistry. We will explore its characteristic fragmentation patterns and compare them with theoretical values, offering a robust framework for its identification and characterization.
Understanding the Fragmentation of this compound
This compound (Molecular Formula: C13H17NO4, Molecular Weight: 251.28 g/mol ) possesses several key structural features that dictate its fragmentation behavior in a mass spectrometer: a tert-butyloxycarbonyl (Boc) protecting group, a phenyl ring, and a carboxylic acid moiety.[1][2][3] Under ionization, the molecule will undergo specific cleavages, leading to a unique mass spectrum.
The most prominent fragmentation pathway for N-Boc protected amines involves the loss of the Boc group.[4][5][6] This can occur through two primary mechanisms: the loss of isobutylene (56 Da) or the loss of the entire Boc group (100 Da). Additionally, the cleavage of the bond between the carbonyl group and the oxygen atom of the ester in the Boc group can lead to the loss of a tert-butoxy radical.
The phenylacetic acid portion of the molecule also contributes to the fragmentation pattern. A characteristic cleavage for phenylacetic acid and its derivatives is the loss of the carboxylic acid group (-COOH) or related fragments.[7][8]
Predicted Mass Spectrometry Fragments
Based on the known fragmentation patterns of N-Boc protected amines and phenylacetic acid derivatives, we can predict the major fragments for this compound. The following table summarizes the expected m/z values for the molecular ion and key fragments.
| Fragment | Proposed Structure | m/z (Theoretical) | Notes |
| [M+H]+ | Protonated Parent Molecule | 252.12 | Molecular ion peak in positive ion mode. |
| [M-H]- | Deprotonated Parent Molecule | 250.11 | Molecular ion peak in negative ion mode. |
| [M+H-56]+ | Loss of isobutylene | 196.08 | Characteristic loss from the Boc group. |
| [M+H-100]+ | Loss of the Boc group | 152.07 | Results in 3-aminophenylacetic acid. |
| [M-C4H8]+ | 195.07 | Loss of isobutylene from the molecular ion radical cation. | |
| [C8H9NO2]+ | 151.06 | 3-Aminophenylacetic acid fragment. | |
| [C7H7]+ | Tropylium ion | 91.05 | Characteristic fragment from the phenylacetic moiety. |
Experimental Protocol for Mass Spectrometry Analysis
To obtain the mass spectrum of this compound, the following protocol using Electrospray Ionization (ESI) is recommended:
Instrumentation:
-
A high-resolution mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the stock solution to a final concentration of 10-50 µg/mL with the mobile phase.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive and Negative ESI
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
For tandem mass spectrometry (MS/MS) analysis to confirm fragmentation pathways, the protonated molecular ion ([M+H]+ at m/z 252.12) or the deprotonated molecular ion ([M-H]- at m/z 250.11) should be selected as the precursor ion. Varying collision energies (10-40 eV) should be applied to induce fragmentation.
Fragmentation Pathway Visualization
The fragmentation of this compound can be visualized as a logical workflow. The following diagram, generated using DOT language, illustrates the primary fragmentation pathways.
Caption: Predicted fragmentation pathway of this compound in positive ion ESI-MS.
This guide provides a foundational understanding of the mass spectrometry data for this compound. By comparing experimentally obtained spectra with the presented data and fragmentation pathways, researchers can confidently identify and characterize this important chemical entity in their drug discovery and development endeavors.
References
- 1. 123036-51-1 | this compound | Aryls | Ambeed.com [ambeed.com]
- 2. This compound | 123036-51-1 [sigmaaldrich.com]
- 3. 3-Aminophenylacetic acid, N-BOC protected CAS#: 123036-51-1 [chemicalbook.com]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Solved Please interpret this MS spectrum of phenylacetic | Chegg.com [chegg.com]
Biological activity screening of compounds derived from N-Boc-3-aminophenylacetic acid
A Comparative Guide to the Biological Activity of Compounds Derived from N-Boc-3-aminophenylacetic Acid
For researchers and scientists in drug discovery, this compound serves as a versatile scaffold for the synthesis of a diverse range of bioactive compounds. Its structure, featuring a protected amine and a carboxylic acid on a phenylacetic acid core, allows for systematic modifications to explore structure-activity relationships (SAR) for various therapeutic targets. This guide provides a comparative overview of the potential biological activities of derivatives synthesized from this starting material, including anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data from related compound series.
The primary functional handles of this compound—the carboxylic acid and the Boc-protected amine—are ideal for creating libraries of amides and esters. The general synthetic workflow involves either the coupling of the carboxylic acid with various amines or alcohols or the deprotection of the Boc group followed by functionalization of the resulting free amine.
Head-to-head comparison of different coupling reagents for N-Boc-3-aminophenylacetic acid
For researchers and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of synthesis. The choice of coupling reagent is critical when working with valuable or complex building blocks like N-Boc-3-aminophenylacetic acid. This guide provides an objective, data-driven comparison of common coupling reagents to inform the selection process for optimal reaction outcomes, focusing on key performance indicators such as yield, purity, reaction time, and the mitigation of side reactions.
Performance Comparison of Key Coupling Reagents
The selection of a coupling reagent can significantly impact the success of an amide bond formation. Below is a summary of the performance of three widely used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—in the context of coupling this compound with a primary amine. While direct comparative studies on this specific molecule are not extensively published, the data presented here is based on their well-established performance in similar amide bond formations.[1][2][3]
| Coupling Reagent | Reagent Type | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium Salt | > 90% | > 98% | High efficiency, fast reaction times, low racemization.[2][4] | Higher cost, potential for side reactions if not used correctly.[2][5] |
| HBTU | Uronium/Aminium Salt | 85-95% | > 95% | Good efficiency, widely used.[5] | Generally slower and slightly less efficient than HATU, higher risk of epimerization.[4] |
| EDC/HOBt | Carbodiimide/Additive | > 85% | > 95% | Cost-effective, water-soluble byproducts (for EDC).[1][2] | Longer reaction times, higher risk of racemization compared to uronium salts.[1][2] |
Experimental Workflow and Mechanisms
The general workflow for an amide coupling reaction involving this compound is outlined below. The process begins with the activation of the carboxylic acid, followed by the nucleophilic attack of the amine to form the desired amide.
The mechanism of action differs between the classes of coupling reagents. Uronium salts like HATU and HBTU generate highly reactive activated esters in situ.[1][4] Carbodiimides such as EDC facilitate the formation of an O-acylisourea intermediate, which is then converted to the active ester by an additive like HOBt to improve efficiency and reduce side reactions.[3]
Detailed Experimental Protocols
The following are representative protocols for the coupling of this compound with a generic primary amine using the discussed reagents. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Coupling using HATU
-
Preparation : In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent), HATU (1.1 equivalents), and a hindered base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous dimethylformamide (DMF).[6]
-
Activation : Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[6]
-
Coupling : Add the primary amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2]
-
Work-up : Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.[6]
-
Purification : Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Coupling using HBTU
-
Preparation : Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition : Add HBTU (1.05 equivalents) and DIPEA (2.0 equivalents) to the solution.[7]
-
Activation and Coupling : Add the primary amine (1.1 equivalents) to the mixture and stir at room temperature.
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS. Couplings with HBTU are generally complete within 2-12 hours.[2]
-
Work-up and Purification : Follow the same work-up and purification procedure as described for the HATU protocol.
Protocol 3: Coupling using EDC/HOBt
-
Preparation : Dissolve this compound (1.0 equivalent), the primary amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.[6]
-
Cooling : Cool the solution to 0 °C in an ice bath.
-
Reagent Addition : Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution. If the amine is used as a salt, a base like DIPEA (2.0 equivalents) can be added dropwise.[6]
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[6]
-
Work-up and Purification : Follow the same work-up and purification procedure as described for the HATU protocol.[6]
Conclusion
For the coupling of this compound, HATU generally offers the highest efficiency in terms of reaction speed and yield, making it an excellent choice for complex or acid-sensitive substrates.[4] HBTU provides a reliable and slightly more economical alternative, though potentially with longer reaction times.[5] The EDC/HOBt system is the most cost-effective option and is suitable for large-scale synthesis, but it may require more careful optimization to minimize side reactions and ensure complete conversion.[1][2] The choice of reagent should be guided by the specific requirements of the synthesis, including the scale of the reaction, the value of the starting materials, and the desired purity of the final product.
References
Validating the Structure of N-Boc-3-aminophenylacetic Acid: A Comparative Guide to 2D NMR and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in ensuring data integrity and project success. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of N-Boc-3-aminophenylacetic acid. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
Unambiguous Structure Elucidation with 2D NMR
While 1D NMR provides initial insights into the functional groups present, 2D NMR techniques are indispensable for mapping the precise connectivity of atoms within a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments provides a comprehensive and definitive structural proof.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | C | - | ~177 |
| 2 | CH₂ | 3.59 (s) | ~41 |
| 3 | C | - | ~135 |
| 4 | CH | ~7.20 (d) | ~129 |
| 5 | C | - | ~140 |
| 6 | CH | ~7.31 (d) | ~119 |
| 7 | CH | ~7.31 (d) | ~129 |
| 8 | CH | ~7.20 (d) | ~120 |
| 9 | NH | 6.56 (br s) | - |
| 10 | C=O | - | ~153 |
| 11 | C | - | ~80 |
| 12 | CH₃ | 1.50 (s) | ~28 |
Note: Predicted chemical shifts are based on available data and chemical shift prediction tools. Actual experimental values may vary.
Correlation Spectroscopy (COSY)
COSY experiments reveal proton-proton couplings, typically through two to three bonds. For this compound, COSY is crucial for establishing the connectivity of the aromatic protons.
Table 2: Predicted COSY Correlations for this compound
| Correlating Protons | Number of Bonds | Expected Correlation |
| H4 ↔ H8 | 4J | Weak or absent |
| H6 ↔ H7 | 3J | Strong |
Heteronuclear Single Quantum Coherence (HSQC)
HSQC correlates protons directly to their attached carbons. This experiment is fundamental for assigning the carbon signals of the phenyl ring and the methylene group.
Table 3: Predicted HSQC Correlations for this compound
| Correlating Nuclei | Number of Bonds | Expected Correlation |
| H2 ↔ C2 | 1J | Strong |
| H4 ↔ C4 | 1J | Strong |
| H6 ↔ C6 | 1J | Strong |
| H7 ↔ C7 | 1J | Strong |
| H8 ↔ C8 | 1J | Strong |
| H12 ↔ C12 | 1J | Strong |
Heteronuclear Multiple Bond Correlation (HMBC)
HMBC provides the long-range (two to three bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule and confirming the position of substituents.
Table 4: Predicted HMBC Correlations for this compound
| Correlating Nuclei | Number of Bonds | Expected Correlation |
| H2 ↔ C1 | 2J | Strong |
| H2 ↔ C3 | 2J | Strong |
| H2 ↔ C4 | 3J | Medium |
| H2 ↔ C8 | 3J | Medium |
| H9 ↔ C10 | 2J | Strong |
| H9 ↔ C5 | 2J | Strong |
| H9 ↔ C6 | 3J | Medium |
| H9 ↔ C7 | 3J | Medium |
| H12 ↔ C11 | 2J | Strong |
| H12 ↔ C10 | 3J | Strong |
Experimental Workflow and Data Interpretation
The following diagrams illustrate the general workflow for 2D NMR analysis and the key correlations expected for this compound.
Caption: A generalized workflow for 2D NMR-based structural validation.
Caption: Key predicted 2D NMR correlations for this compound.
Experimental Protocols
Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf (or equivalent gradient-selected, phase-sensitive COSY).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive edited HSQC with gradients).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-180 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 128-256.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC optimized for long-range couplings).
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 0-200 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512.
-
Long-range coupling delay (D6): Optimized for 8 Hz.
-
Comparison with Alternative Analytical Techniques
While 2D NMR is the gold standard for complete structural elucidation in solution, other techniques provide complementary information.
Table 5: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Strengths | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and molecular structure in solution. | Unambiguous structure determination. Provides information on conformation in solution. | Requires a relatively large amount of pure sample. Can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very little sample. Confirms molecular formula. | Does not provide detailed connectivity information. Isomeric compounds can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, N-H, C-O). | Fast and non-destructive. Good for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths and angles. | Provides the absolute structure. | Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution-state. |
Conclusion
For the definitive structural validation of this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is the most powerful approach. These techniques, when used in combination, provide an unambiguous map of the atomic connectivity, confirming the identity and purity of the compound. While alternative methods such as mass spectrometry, FTIR, and X-ray crystallography offer valuable and complementary data, they do not provide the same level of detailed structural information in solution as 2D NMR. The integration of these analytical techniques ensures the highest level of confidence in the structural assignment, which is paramount for researchers in the fields of chemistry and drug development.
A Researcher's Guide to In Vitro Metabolic Stability of N-Boc-3-Aminophenylacetic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for assessing the in vitro metabolic stability of N-Boc-3-aminophenylacetic acid derivatives. Understanding the metabolic fate of these compounds is a critical step in early drug discovery, influencing key pharmacokinetic properties such as bioavailability and in vivo half-life.
This guide details the standard experimental protocols for determining metabolic stability using liver microsomes and S9 fractions. It further presents a comparative analysis of hypothetical this compound derivatives to illustrate how structural modifications can influence metabolic liability. All quantitative data is summarized for clear comparison, and experimental workflows are visualized to enhance understanding.
Comparative Metabolic Stability of this compound Derivatives
The in vitro metabolic stability of a compound is a crucial parameter in drug discovery, providing an early indication of its likely in vivo clearance.[1] Compounds with high metabolic stability are more likely to achieve desired therapeutic concentrations in the body. The following tables present hypothetical comparative data for this compound and two of its derivatives, illustrating how minor structural changes can impact metabolic fate when incubated with human liver microsomes and S9 fractions.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| APA-001 | This compound | 45 | 15.4 |
| APA-002 | N-Boc-3-amino-4-fluorophenylacetic acid | > 60 | < 11.5 |
| APA-003 | N-Boc-3-amino-2-methylphenylacetic acid | 25 | 27.7 |
Data is hypothetical and for illustrative purposes.
Table 2: Metabolic Stability in Human Liver S9 Fraction
| Compound ID | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| APA-001 | This compound | 38 | 18.2 |
| APA-002 | N-Boc-3-amino-4-fluorophenylacetic acid | 55 | 12.6 |
| APA-003 | N-Boc-3-amino-2-methylphenylacetic acid | 21 | 33.0 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of metabolic stability. The following sections outline the standard protocols for assays using human liver microsomes and S9 fractions.
Human Liver Microsome Stability Assay
This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, predominantly mediated by cytochrome P450 (CYP) enzymes.[]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard) for reaction termination
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
In a 96-well plate, combine the test compound working solution with the human liver microsome suspension (final protein concentration of 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.[3]
Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The half-life (t½) is determined by plotting the natural logarithm of the percent remaining against time. The intrinsic clearance (CLint) is then calculated using the following equation:
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein mass)
Human Liver S9 Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways.[4]
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver S9 fraction (20 mg/mL)
-
0.1 M Phosphate buffer (pH 7.4)
-
Cofactor mix (containing NADPH, UDPGA, PAPS, and GSH)
-
Positive control compounds (e.g., 7-hydroxycoumarin for Phase II)
-
Acetonitrile (containing an internal standard) for reaction termination
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
In a 96-well plate, add the test compound working solution to the S9 fraction (final protein concentration of 1 mg/mL).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the cofactor mix.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), stop the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using LC-MS/MS to quantify the parent compound.
Data Analysis: The data analysis for the S9 stability assay follows the same principles as the liver microsome assay to determine the half-life and intrinsic clearance.
Visualizing Experimental Workflows and Metabolic Pathways
Diagrams are provided below to illustrate the experimental workflow and a potential metabolic pathway for this compound derivatives.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Potential metabolic pathways for derivatives.
References
- 1. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Reactivity of Antibodies to N-Boc-3-Aminophenylacetic Acid Conjugates: A Review of Available Data
A comprehensive search of scientific literature and commercial sources reveals a notable absence of publicly available studies detailing the cross-reactivity of antibodies raised specifically against N-Boc-3-aminophenylacetic acid conjugates. While the principles of generating antibodies against small molecules (haptens) like this compound are well-established, specific experimental data on the performance and cross-reactivity profile of such antibodies could not be located.
This guide, therefore, cannot provide a direct comparison of specific antibodies. Instead, it will outline the general methodologies and key considerations for conducting cross-reactivity studies for antibodies against haptens like this compound, drawing on established principles from the broader field of immunoassay development.
General Principles of Hapten-Carrier Conjugation and Antibody Production
Small molecules like this compound are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). This process is depicted in the workflow below.
Caption: General workflow for producing antibodies against a hapten.
The choice of carrier protein and the method of conjugation are critical as they can influence the specificity of the resulting antibodies. For this compound, the carboxylic acid group is the most likely site for conjugation to the amine groups on the carrier protein, often using carbodiimide chemistry (e.g., EDC/NHS activation).
Key Experiments for Assessing Cross-Reactivity
Once antibodies are generated, their cross-reactivity is a critical parameter to evaluate. This is typically assessed using a competitive immunoassay format, such as a competitive enzyme-linked immunosorbent assay (ELISA).
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with a conjugate of this compound and a protein (often a different carrier protein than the one used for immunization to avoid carrier-specific antibody interference).
-
Blocking: Any remaining protein-binding sites on the plate are blocked to prevent non-specific binding of the antibody.
-
Competition: The antibody is pre-incubated with either the target analyte (this compound) or a potential cross-reactant. This mixture is then added to the coated plate.
-
Incubation: The antibody binds to the coated antigen. The amount of antibody that binds to the plate is inversely proportional to the concentration of free analyte in the pre-incubation step.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal is measured, and the concentration of the cross-reactant required to cause 50% inhibition of the signal (IC50) is determined and compared to the IC50 of the target analyte.
The logical flow of a competitive ELISA is illustrated below.
Caption: Principle of a competitive immunoassay for cross-reactivity testing.
Data Presentation: Cross-Reactivity Comparison Table
Although no specific data for this compound antibodies is available, a typical cross-reactivity comparison table would be structured as follows:
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Structure of this compound) | Value X | 100 |
| Analog A | (Structure of Analog A) | Value Y | (IC50 of Target / IC50 of Analog A) * 100 |
| Analog B | (Structure of Analog B) | Value Z | (IC50 of Target / IC50 of Analog B) * 100 |
| ... | ... | ... | ... |
Potential Cross-Reactants for this compound Antibodies:
For antibodies raised against this compound, potential cross-reactants would include molecules with structural similarities, such as:
-
3-Aminophenylacetic acid: The parent molecule without the Boc protecting group.
-
N-Boc-2-aminophenylacetic acid and N-Boc-4-aminophenylacetic acid: Positional isomers.
-
Other Boc-protected amino acids: To assess the contribution of the Boc group to the antibody binding.
-
Phenylacetic acid and its derivatives: To evaluate the importance of the aminophenyl group.
Conclusion
While specific cross-reactivity data for antibodies against this compound conjugates is not currently available in the public domain, the methodologies for producing and characterizing such antibodies are well-established. Researchers and drug development professionals requiring such antibodies would need to either generate them in-house or commission their production from a custom antibody service. The subsequent characterization, with a strong focus on cross-reactivity against structurally related molecules, would be a critical step in validating their suitability for any given application, be it in research, diagnostics, or therapeutic development. The experimental protocols and data presentation formats outlined in this guide provide a framework for how such studies would be conducted and their results presented.
Safety Operating Guide
Safe Disposal of N-Boc-3-aminophenylacetic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-Boc-3-aminophenylacetic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.
Chemical Safety and Handling Overview
This compound is an organic compound that requires careful handling. Based on available safety data, it can cause skin, eye, and respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before handling this chemical.[1] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Key Chemical Properties:
| Property | Value | Reference |
| CAS Number | 123036-51-1 | [1][2][3] |
| Molecular Formula | C13H17NO4 | [1][3] |
| Molecular Weight | 251.28 g/mol | [1][3] |
| Hazard Statements | H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501 | [1] |
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on whether it is in its pure form or mixed with other substances.
Step 1: Waste Identification and Segregation
First, determine if the this compound waste is contaminated with any other hazardous materials.
-
Uncontaminated Waste: If the compound is in its pure, unused form or only mixed with non-hazardous materials, it can be prepared for disposal according to institutional guidelines.
-
Contaminated Waste: If the compound is mixed with hazardous substances (e.g., flammable solvents, corrosive acids, or toxic reagents), the entire mixture must be treated as hazardous waste. The disposal procedure will be dictated by the most hazardous component of the mixture.[4]
Step 2: Non-Hazardous Waste Disposal
For pure or uncontaminated this compound:
-
Consult Institutional Guidelines: Always adhere to your organization's specific protocols for chemical waste disposal. Your institution's Environmental Health and Safety (EHS) department is the primary resource for these procedures.[4]
-
Incineration: A common and recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed disposal company.
Step 3: Hazardous Waste Disposal
If the this compound waste is contaminated with hazardous substances:
-
Identify All Contaminants: List all substances that have been mixed with the this compound.
-
Segregate Waste: Do not mix incompatible waste streams. Hazardous waste must be segregated based on its chemical properties (e.g., flammable, corrosive, reactive).[4][5]
-
Labeling and Storage: The waste container must be clearly labeled with the words "Hazardous Waste" and a complete list of its contents. Store the container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste contractor.[4][5]
-
Regulatory Compliance: Ensure that all federal, state, and local regulations for hazardous waste disposal are strictly followed.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Empty Container Disposal
Properly rinsed and air-dried chemical containers that held this compound can often be disposed of as regular trash. However, the first rinse must be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Always confirm your institution's specific procedures for empty container disposal.
References
Personal protective equipment for handling N-Boc-3-aminophenylacetic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-Boc-3-aminophenylacetic Acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Chemical Identifier:
| Compound Name | This compound |
| CAS Number | 123036-51-1 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 |
| Physical Form | Light brown to brown powder or crystals |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment is mandatory to minimize exposure.
Required Personal Protective Equipment:
| Protection Type | Specific Recommendations | Standard Reference |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166 |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit. | General Laboratory Practice |
| Respiratory Protection | Use a NIOSH-approved N95 dust mask or a higher-level respirator if ventilation is inadequate or dust is generated. | NIOSH Approved |
| Hand Protection | Chemical-resistant gloves are required. | General Laboratory Practice |
Operational Plan for Safe Handling
A systematic approach is essential for safely managing this compound from receipt to disposal.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, carefully inspect the container for any signs of damage or leaks.
-
Verify that the container is correctly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed when not in use.
-
-
Preparation and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, particularly when working with its solid form to prevent dust inhalation.
-
Avoid generating dust during weighing and preparation.
-
Ensure all necessary PPE is correctly worn before handling the chemical.
-
Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Emergency Procedures:
| Incident | Response Protocol |
| Spill | In case of a spill, avoid breathing the dust. Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. |
| Skin Contact | Wash the affected skin with plenty of water. If skin irritation occurs, seek medical advice. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Ingestion | If swallowed, immediately call a poison center or doctor. Rinse mouth. |
Waste Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
| Waste Type | Disposal Procedure |
| Unused Product and Contaminated Lab Supplies | Collect all waste, including unused product and contaminated items (e.g., gloves, absorbent paper), in a designated and clearly labeled hazardous waste container. |
| Containerization | Use a chemically resistant and sealable container for waste collection. Keep the container closed except when adding waste. |
| Final Disposal | Dispose of the hazardous waste through a licensed environmental disposal service. Adhere to all local, state, and federal regulations for chemical waste disposal. |
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
